Product packaging for Empesertib(Cat. No.:CAS No. 1443764-31-5)

Empesertib

Cat. No.: B8068678
CAS No.: 1443764-31-5
M. Wt: 559.6 g/mol
InChI Key: NRJKIOCCERLIDG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Empesertib is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase, with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of Mps1. This causes inactivation of the spindle assembly checkpoint (SAC), accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy. This leads to the induction of cell death in cancer cells overexpressing Mps1. Mps1, a kinase expressed in proliferating normal tissues and aberrantly overexpressed in a wide range of human tumors, is activated during mitosis and is essential for SAC functioning and controls chromosome alignment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26FN5O4S B8068678 Empesertib CAS No. 1443764-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJKIOCCERLIDG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443763-60-7
Record name Empesertib [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism of Action: Inhibition of MPS1 Kinase and Disruption of the Spindle Assembly Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Empesertib (BAY1161909), a selective inhibitor of monopolar spindle 1 (MPS1) kinase, has emerged as a potential therapeutic agent for this malignancy. This technical guide provides an in-depth overview of the mechanism of action of this compound in TNBC, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase MPS1 (also known as TTK)[1][2]. MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[3][4][5]. In many cancer cells, including TNBC, MPS1 is overexpressed[6].

The primary mechanism of action of this compound involves the inhibition of MPS1 kinase activity. This inhibition leads to the inactivation of the SAC, which in turn causes an accelerated progression through mitosis without proper chromosome alignment[2][4]. This premature mitotic entry results in severe chromosomal missegregation, leading to aneuploidy and ultimately mitotic catastrophe and cell death in cancer cells[1][2].

Signaling Pathway of this compound Action in TNBC

The inhibition of MPS1 by this compound disrupts the intricate signaling cascade of the spindle assembly checkpoint. MPS1 is responsible for the phosphorylation and recruitment of several key checkpoint proteins to the kinetochores of unattached chromosomes, including MAD1, MAD2, and BUB1[7][8][9]. These proteins form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the premature separation of sister chromatids[10][11]. By inhibiting MPS1, this compound prevents the formation of the MCC, leading to the untimely activation of the APC/C and catastrophic mitotic errors.

cluster_0 This compound's Core Mechanism of Action cluster_1 Downstream Effects of MPS1 Inhibition This compound This compound (BAY1161909) MPS1 MPS1 (TTK) Kinase This compound->MPS1 Inhibits MPS1_active Active MPS1 SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates Aneuploidy Aneuploidy & Chromosomal Instability Mitosis Proper Mitotic Progression SAC->Mitosis Ensures CellDeath Mitotic Catastrophe & Cell Death Aneuploidy->CellDeath Leads to MCC Mitotic Checkpoint Complex (MCC) KNL1 KNL1 MPS1_active->KNL1 P BUB1_BUB3 BUB1-BUB3 KNL1->BUB1_BUB3 Recruits MAD1_MAD2 MAD1-MAD2 BUB1_BUB3->MAD1_MAD2 Recruits MAD1_MAD2->MCC Forms APCC APC/C-CDC20 MCC->APCC Inhibits Anaphase Anaphase APCC->Anaphase Initiates

Caption: Signaling pathway of this compound in TNBC.

Potentiation of Radiosensitivity and Immune Signaling

Preclinical studies have revealed that beyond its direct cytotoxic effects, this compound can also sensitize TNBC cells to radiation therapy. This radiosensitization is a critical finding, as radiation is a common treatment modality for breast cancer. Furthermore, the combination of this compound and radiotherapy has been shown to potentiate type I interferon (T1IFN) signaling[1][12][13]. This suggests a potential immunomodulatory role for this compound, where it may enhance the anti-tumor immune response, making it a candidate for combination therapies with immunotherapy[1][12].

Preclinical Efficacy in Triple-Negative Breast Cancer

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a panel of human and murine TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineSpeciesTNBC SubtypeIC50 (nM)Reference
BT-549HumanMesenchymal-like3.5 - 186.0[12]
CAL-51HumanBasal-like3.5 - 186.0[12]
EMT6Murine-3.5 - 186.0[12]
4T1Murine-3.5 - 186.0[12]
Py8119Murine-3.5 - 186.0[12]
In Vivo Tumor Growth Inhibition

In a syngeneic murine TNBC model using 4T1 cells, this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with radiotherapy. The combination therapy resulted in a more profound reduction in tumor volume compared to either treatment alone[13].

Treatment GroupTumor Volume ReductionReference
This compound (2.5 mg/kg)Significant reduction vs. vehicle[13]
Radiotherapy (8 fractions of 2.65 Gy)Significant reduction vs. vehicle[13]
This compound + RadiotherapySignificantly greater reduction than either monotherapy[13]

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cell reproductive death.

  • Cell Seeding: TNBC cells are seeded at a low density (e.g., 250-1000 cells/well) in 6-well plates and allowed to attach overnight[5][14].

  • Treatment: Cells are treated with varying concentrations of this compound, radiation, or a combination of both[12].

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation[5][6].

  • Fixation and Staining: Colonies are fixed with a solution such as 70% ethanol or 6% glutaraldehyde and stained with 0.5-1% crystal violet[6][14][15].

  • Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control[6].

start Start seed_cells Seed TNBC cells in 6-well plates start->seed_cells treatment Treat with this compound and/or Radiation seed_cells->treatment incubation Incubate for 10-14 days treatment->incubation fix_stain Fix and stain colonies incubation->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate surviving fraction count->analyze end End analyze->end start Start prepare_cells Prepare TNBC cells in Matrigel start->prepare_cells inject_cells Orthotopically inject cells into mammary fat pad prepare_cells->inject_cells monitor_growth Monitor tumor growth inject_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Administer this compound and/or Radiotherapy randomize->treat measure_tumor Measure tumor volume treat->measure_tumor Regularly endpoint Endpoint: Excise and analyze tumors treat->endpoint measure_tumor->treat end End endpoint->end

References

The Unraveling of Mitotic Control: A Technical Guide to the MPS1 Kinase Inhibitor BAY1161909

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY1161909, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, represents a compelling therapeutic strategy in oncology. By targeting a key regulator of the Spindle Assembly Checkpoint (SAC), BAY1161909 induces a state of "mitotic breakthrough" in cancer cells, leading to catastrophic chromosomal missegregation and subsequent cell death. This technical guide provides an in-depth overview of the BAY1161909 MPS1 kinase inhibition pathway, consolidating available preclinical and clinical data. It details the mechanism of action, presents quantitative data on its potency and efficacy, outlines key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-mitotic cancer therapies.

Introduction: Targeting the Guardian of Mitosis

The fidelity of chromosome segregation during mitosis is paramount for cellular viability and is rigorously monitored by the Spindle Assembly Checkpoint (SAC).[1][2] This intricate signaling network ensures that sister chromatids are properly attached to the mitotic spindle before the onset of anaphase. A central orchestrator of the SAC is the dual-specificity protein kinase, Monopolar Spindle 1 (MPS1).[1][2] In many malignancies, MPS1 is overexpressed, correlating with aneuploidy and poor prognosis, making it an attractive target for therapeutic intervention.

BAY1161909 is an orally bioavailable small molecule inhibitor that demonstrates high affinity and selectivity for MPS1 kinase.[1][3] Its mechanism of action is centered on the abrogation of the SAC, forcing cancer cells to prematurely exit mitosis, a process termed "mitotic breakthrough" or "mitotic slippage." This leads to gross chromosomal abnormalities and ultimately, apoptotic cell death.[1][2] Preclinical studies have highlighted the potential of BAY1161909 both as a monotherapy and in combination with other anti-cancer agents, particularly taxanes like paclitaxel.[1][2]

Mechanism of Action: Forcing the Mitotic Exit

The canonical pathway of SAC activation involves the recruitment of various proteins to unattached kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.

BAY1161909 directly inhibits the kinase activity of MPS1, a critical upstream regulator of this cascade. This inhibition prevents the recruitment and activation of downstream SAC components, effectively silencing the checkpoint. In the presence of spindle-damaging agents like paclitaxel, which would normally trigger a robust mitotic arrest, the addition of BAY1161909 overrides this arrest, leading to a premature and faulty cell division.

BAY1161909_Signaling_Pathway cluster_0 Normal Mitotic Spindle Assembly Checkpoint cluster_1 BAY1161909 Intervention Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 activates SAC Proteins SAC Proteins MPS1->SAC Proteins phosphorylates & activates Inactive MPS1 Inactive MPS1 MCC MCC SAC Proteins->MCC forms APC/C APC/C MCC->APC/C inhibits Anaphase Anaphase APC/C->Anaphase blocked BAY1161909 BAY1161909 BAY1161909->MPS1 inhibits Inactive SAC Inactive SAC Inactive MPS1->Inactive SAC fails to activate Active APC/C Active APC/C Inactive SAC->Active APC/C fails to inhibit Mitotic Catastrophe Mitotic Catastrophe Active APC/C->Mitotic Catastrophe prematurely activates

BAY1161909 signaling pathway.

Quantitative Data

In Vitro Potency and Efficacy

BAY1161909 demonstrates potent inhibition of MPS1 kinase and robust anti-proliferative activity across various cancer cell lines.

ParameterValueCell Line/Assay ConditionReference
MPS1 Kinase Inhibition (IC50) < 10 nMBiochemical Assay[1]
Anti-proliferative Activity (IC50) nmol/L rangeVarious tumor cell lines[2]
Preclinical In Vivo Efficacy

In xenograft models, BAY1161909 has shown moderate single-agent activity but remarkable synergistic effects when combined with paclitaxel, leading to significant tumor growth inhibition and even complete tumor remission in some models.[1]

Animal ModelTreatment GroupDosing RegimenTumor Growth Inhibition (TGI)Reference
TNBC XenograftBAY1161909 + PaclitaxelNot SpecifiedFull Tumor Remission[1]
NSCLC XenograftBAY1161909 + PaclitaxelNot SpecifiedReduced Tumor Growth[4]
Clinical Trial Data (Phase I)

A Phase I dose-escalation study (NCT02138812) evaluated BAY1161909 in combination with paclitaxel in patients with advanced solid malignancies.[5]

ParameterDetailsReference
Dosing Schedule BAY1161909: 2-days-on/5-days-off; Paclitaxel: Weekly IV[5]
Maximum Tolerated Dose (MTD) BAY1161909 90 mg b.i.d. + Paclitaxel 90 mg/m2[5]
Pharmacokinetics Rapid absorption (Tmax ~1h)[5]
Adverse Events Most common were Grade 1-3. Grade 4 events included increased ALT and neutropenia.[5]
Efficacy Partial responses observed in 14.3% of patients in both paclitaxel dose cohorts. No complete responses.[5]

Experimental Protocols

MPS1 Kinase Inhibition Assay

This biochemical assay quantifies the ability of BAY1161909 to inhibit the enzymatic activity of MPS1.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a biotinylated peptide substrate by recombinant MPS1 kinase.

  • Reagents:

    • Recombinant human MPS1 kinase

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

    • Europium-labeled anti-phospho-serine/threonine antibody (donor)

    • Streptavidin-conjugated fluorophore (acceptor)

  • Procedure:

    • Serially dilute BAY1161909 in DMSO.

    • In a microplate, add MPS1 kinase, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and streptavidin-fluorophore).

    • Incubate to allow for antibody-substrate binding.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a non-linear regression model.

Kinase_Assay_Workflow Serial Dilution Serial Dilution Reaction Mix Reaction Mix Serial Dilution->Reaction Mix Add Compound ATP Addition ATP Addition Reaction Mix->ATP Addition Prepare Incubation Incubation ATP Addition->Incubation Initiate Stop Reaction Stop Reaction Incubation->Stop Reaction After Time Detection Detection Stop Reaction->Detection Add Reagents Readout Readout Detection->Readout Measure Signal

Workflow for a typical kinase inhibition assay.
Cell Proliferation Assay

This assay assesses the cytotoxic and cytostatic effects of BAY1161909 on cancer cell lines.

  • Principle: Assays like the MTT or CellTiter-Glo® measure cell viability as a surrogate for proliferation.

  • Reagents:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • BAY1161909

    • MTT reagent or CellTiter-Glo® reagent

    • Solubilization solution (for MTT)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of BAY1161909.

    • Incubate for a specified period (e.g., 72-96 hours).

    • Add the viability reagent (MTT or CellTiter-Glo®).

    • Incubate as per the manufacturer's instructions.

    • Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 value.

Mitotic Breakthrough (Slippage) Assay

This assay specifically measures the ability of BAY1161909 to override a mitotic arrest induced by a spindle poison.

  • Principle: Cells are first arrested in mitosis using an agent like nocodazole. Then, the ability of BAY1161909 to force these cells to exit mitosis is quantified by measuring the decrease in the mitotic marker, phospho-histone H3 (pHH3).

  • Reagents:

    • HeLa or other suitable cancer cell line

    • Nocodazole

    • BAY1161909

    • Fixation and permeabilization buffers

    • Anti-phospho-histone H3 antibody

    • Fluorescently labeled secondary antibody

    • DAPI or Hoechst for nuclear staining

  • Procedure:

    • Culture cells and treat with nocodazole to induce mitotic arrest.

    • Add BAY1161909 to the arrested cells and incubate for a defined period.

    • Fix and permeabilize the cells.

    • Stain with the anti-pHH3 antibody and a fluorescent secondary antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Analyze the percentage of pHH3-positive cells by flow cytometry or high-content imaging.

  • Data Analysis: A decrease in the percentage of pHH3-positive cells in the BAY1161909-treated group compared to the nocodazole-only group indicates mitotic breakthrough.

Mitotic_Breakthrough_Workflow Cell Culture Cell Culture Nocodazole Treatment Nocodazole Treatment Cell Culture->Nocodazole Treatment Induce Mitotic Arrest BAY1161909 Treatment BAY1161909 Treatment Nocodazole Treatment->BAY1161909 Treatment Challenge with Inhibitor Fix & Permeabilize Fix & Permeabilize BAY1161909 Treatment->Fix & Permeabilize Immunostaining Immunostaining Fix & Permeabilize->Immunostaining Stain for pHH3 Analysis Analysis Immunostaining->Analysis Quantify Mitotic Cells

Experimental workflow for the mitotic breakthrough assay.
In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of BAY1161909 in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of BAY1161909, alone or in combination, on tumor growth is monitored.

  • Animals: Immunocompromised mice (e.g., nude, SCID, or NOD-SCID).

  • Procedure:

    • Subcutaneously implant human tumor cells into the flanks of the mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment groups (vehicle, BAY1161909, paclitaxel, combination).

    • Administer treatments according to the specified dosing schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Conclusion and Future Directions

BAY1161909 is a potent and selective MPS1 kinase inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe in cancer cells. Preclinical data strongly support its synergistic activity with taxanes, a finding that has been translated into early clinical investigation. While the initial Phase I trial demonstrated clinical activity, it also highlighted potential toxicities.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to MPS1 inhibition. Further exploration of combination strategies with other classes of anti-cancer agents is also warranted. The continued investigation of BAY1161909 and other MPS1 inhibitors holds promise for the development of novel and effective cancer therapies that exploit the inherent vulnerabilities of mitotic control in malignant cells.

References

Empesertib Target Validation in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Empesertib (also known as BAY 1161909) is an orally bioavailable, selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] In many solid tumors, Mps1 is overexpressed, making it a compelling therapeutic target.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[2] This technical guide provides an in-depth overview of the target validation for this compound in solid tumors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action and Target Rationale

Mps1, also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a central role in the SAC.[3][4] The SAC monitors the attachment of microtubules to the kinetochores of chromosomes.[3] When kinetochores are not properly attached, the SAC is activated, sending a "wait anaphase" signal that prevents the premature separation of sister chromatids.[5] Mps1 is a key upstream kinase in the SAC signaling cascade, responsible for the recruitment and phosphorylation of several downstream proteins, including Mad1 and Mad2, which are core components of the mitotic checkpoint complex (MCC).[5] The MCC, in turn, inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and halting the cell cycle in metaphase.[5]

In many cancer cells, the SAC is compromised, leading to chromosomal instability (CIN), a hallmark of cancer. However, these cells are often highly dependent on the remaining SAC function for their survival. This compound's mechanism of action exploits this dependency. By potently and selectively inhibiting Mps1, this compound abrogates the SAC, forcing cancer cells to proceed through mitosis with uncorrected chromosome attachment errors.[2] This leads to gross aneuploidy and ultimately cell death.[2] The overexpression of Mps1 in a variety of solid tumors further strengthens the rationale for its therapeutic targeting.[2]

Preclinical Validation

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibition of Mps1 kinase activity in biochemical assays and antiproliferative effects in various cancer cell lines.

Assay Type Metric Value Cell Line/System Reference
Mps1 Kinase AssayIC50< 1 nMCell-free[6][7]
Cell Proliferation AssayIC50< 400 nMHeLa[6]
Cell Proliferation AssayIC5053 nMHeLa[7]
In Vivo Efficacy in Xenograft Models

Clinical Validation

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors, primarily in combination with paclitaxel (NCT02138812).[10]

Phase I Clinical Trial (NCT02138812)

This first-in-human, dose-escalation study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound in combination with paclitaxel.[10]

Parameter Value Details Reference
Maximum Tolerated Dose (MTD) 90 mg this compound BID (2 days on/5 days off) + 90 mg/m² paclitaxel weeklyDetermined in the dose-escalation phase.[10]
Partial Response (Paclitaxel 75 mg/m² cohort) 5/37 patients (13.5%)Patients with various advanced solid tumors.[10]
Partial Response (Paclitaxel 90 mg/m² cohort) 4/32 patients (12.5%)Patients with various advanced solid tumors.[10]

The trial was terminated early due to the development of another Mps1 inhibitor by the same sponsor.[10]

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mps1. A common method is a fluorescence-based assay.[11][12]

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the Mps1 kinase. Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

  • Recombinant Mps1 kinase

  • Fluorescently labeled peptide substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1)[11][12]

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compound (this compound)

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization or intensity.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the assay buffer, recombinant Mps1 kinase, and the fluorescently labeled substrate.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the fluorescence signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a drug binds to its intended target in a cellular context.[1]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer

  • Antibodies against Mps1/TTK and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

  • PCR machine or heating block for temperature control.

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specific duration.

  • Harvest and wash the cells.

  • Resuspend the cell pellets in a small volume of buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a PCR machine.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Mps1/TTK antibody.

  • Quantify the band intensities and plot the fraction of soluble Mps1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Mps1/TTK Signaling in the Spindle Assembly Checkpoint

Mps1_Signaling_Pathway Mps1/TTK Signaling in the Spindle Assembly Checkpoint cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1/TTK Unattached_Kinetochore->Mps1 Recruits & Activates Bub1 Bub1 Mps1->Bub1 Phosphorylates Mad1_Mad2 Mad1-Mad2 Complex MCC Mitotic Checkpoint Complex (MCC: Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC Catalyzes formation Bub1->Mad1_Mad2 Recruits APC_C APC/C MCC->APC_C Inhibits Securin Securin APC_C->Securin Targets for degradation Separase Separase Securin->Separase Inhibits Cohesin Cohesin Separase->Cohesin Cleaves Anaphase Anaphase Onset Cohesin->Anaphase Prevents This compound This compound This compound->Mps1 Inhibits

Caption: Mps1/TTK signaling pathway in the spindle assembly checkpoint.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Workflow: In Vitro Mps1 Kinase Inhibition Assay Prep Prepare Reagents: - Mps1 Kinase - Fluorescent Substrate - ATP - Assay Buffer - this compound Dilutions Plate Plate Assay Components: - Buffer - Mps1 Kinase - Substrate - this compound/Vehicle Prep->Plate Initiate Initiate Reaction: Add ATP Plate->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Read Measure Fluorescence Stop->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

Caption: Experimental workflow for an in vitro Mps1 kinase inhibition assay.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Workflow: Cellular Thermal Shift Assay (CETSA) Cell_Culture Culture Cells Treatment Treat with this compound/Vehicle Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Heat_Shock Apply Heat Gradient Harvest->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble & Precipitated Fractions Lysis->Centrifugation WB Western Blot for Mps1 Centrifugation->WB Analysis Analyze Melting Curves WB->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The available preclinical and clinical data provide strong validation for Mps1 as a therapeutic target in solid tumors. This compound has demonstrated potent and selective inhibition of Mps1, leading to the disruption of the spindle assembly checkpoint and subsequent cancer cell death. The initial clinical findings, although from an early-phase trial, are encouraging and support the continued investigation of Mps1 inhibitors, either as monotherapy or in combination with other anticancer agents, for the treatment of various solid malignancies. Further studies are warranted to identify predictive biomarkers of response to optimize patient selection for this therapeutic strategy.

References

Unraveling the Preclinical Pharmacodynamics of Empesertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empesertib (BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] By targeting Mps1, this compound disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells. This in-depth technical guide synthesizes the available preclinical data on the pharmacodynamics of this compound, providing a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its preclinical evaluation. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction to this compound and its Target: Mps1 Kinase

Mps1 kinase is a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during cell division.[1] In cancer, Mps1 is frequently overexpressed and its activity is associated with aneuploidy and tumorigenesis. This compound, by selectively inhibiting Mps1, forces cancer cells to exit mitosis prematurely, irrespective of proper chromosome attachment to the mitotic spindle. This abrogation of the SAC leads to severe chromosomal missegregation, mitotic catastrophe, and ultimately, apoptotic cell death.[1]

Mechanism of Action: Disrupting the Spindle Assembly Checkpoint

This compound binds to the ATP-binding pocket of Mps1 kinase, inhibiting its catalytic activity. This inhibition prevents the recruitment and phosphorylation of downstream SAC proteins, effectively silencing the checkpoint. The consequence of an inactive SAC in the presence of mitotic spindle damage (a common feature of cancer cells) is a "mitotic breakthrough," where cells proceed into anaphase with unaligned chromosomes.

This compound's Mechanism of Action cluster_mitosis Mitosis cluster_this compound This compound Intervention Mps1_Kinase Mps1 Kinase SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mps1_Kinase->SAC_Activation Activates Proper_Chromosome_Segregation Proper Chromosome Segregation SAC_Activation->Proper_Chromosome_Segregation Ensures Normal_Cell_Division Normal Cell Division Proper_Chromosome_Segregation->Normal_Cell_Division This compound This compound (BAY 1161909) Mps1_Inhibition Mps1 Kinase Inhibition This compound->Mps1_Inhibition Inhibits SAC_Abrogation SAC Abrogation (Mitotic Breakthrough) Mps1_Inhibition->SAC_Abrogation Chromosomal_Missegregation Chromosomal Missegregation SAC_Abrogation->Chromosomal_Missegregation Aneuploidy_Cell_Death Aneuploidy & Cell Death Chromosomal_Missegregation->Aneuploidy_Cell_Death

Caption: Signaling pathway of this compound's mechanism of action.

In Vitro Pharmacodynamics

The in vitro activity of this compound has been evaluated through kinase assays and cell proliferation assays across a range of cancer cell lines.

Kinase Inhibitory Potency

This compound demonstrates potent and selective inhibition of Mps1 kinase activity.

Assay Type Parameter Value Reference
Cell-free kinase assayIC50< 1 nM[3]
Cell-free kinase assayIC500.34 nM
Kinase selectivity profile-Excellent[4]
Anti-proliferative Activity

This compound exhibits robust anti-proliferative effects in various cancer cell lines.

Cell Line Cancer Type Parameter Value Reference
HeLaCervical CancerIC50< 400 nM[3]
HeLaCervical CancerIC5053 nM
Panel of 86 cancer cell linesVariousMedian IC506.7 nM

Experimental Protocols: In Vitro Assays

Mps1 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - N-terminally GST-tagged human full-length recombinant Mps1 kinase - Biotinylated peptide substrate (PWDPDDADITEILG) - Assay Buffer - this compound (in DMSO) Start->Prepare_Reagents Dispense_this compound Dispense 50 nL of 100x concentrated this compound solution into a 384-well microtiter plate. Prepare_Reagents->Dispense_this compound Add_Mps1 Add 2 µL of Mps1 solution in assay buffer. Dispense_this compound->Add_Mps1 Pre_incubation Incubate for 15 min at 22°C to allow for pre-binding. Add_Mps1->Pre_incubation Start_Reaction Start kinase reaction by adding 3 µL of ATP and peptide substrate solution. Pre_incubation->Start_Reaction Incubation Incubate for 60 min at 22°C. Start_Reaction->Incubation Stop_Reaction_Detection Stop reaction and measure kinase activity (e.g., using HTRF). Incubation->Stop_Reaction_Detection Data_Analysis Calculate IC50 values. Stop_Reaction_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro Mps1 kinase assay.

  • Protocol Details:

    • Enzyme: N-terminally GST-tagged human full-length recombinant Mps1 kinase.

    • Substrate: Biotinylated peptide with the amino acid sequence PWDPDDADITEILG.

    • Assay Buffer: 0.1 mM sodium-ortho-vanadate, 10 mM MgCl2, 2 mM DTT, 25 mM Hepes pH 7.7, 0.05% BSA, 0.001% Pluronic F-127.[3]

    • Procedure:

      • 50 nL of a 100-fold concentrated solution of this compound in DMSO is pipetted into a black low-volume 384-well microtiter plate.[3]

      • 2 µL of a solution of Mps1 in assay buffer is added, and the mixture is incubated for 15 minutes at 22°C to allow for pre-binding.[3]

      • The kinase reaction is initiated by the addition of 3 µL of a solution of adenosine triphosphate (ATP) and the peptide substrate in assay buffer.[3]

      • The resulting mixture is incubated for 60 minutes at 22°C.[3]

      • The reaction is terminated, and kinase activity is measured, typically using a technology like Homogeneous Time-Resolved Fluorescence (HTRF).

      • IC50 values are determined using a 4-parameter fit.[3]

  • Protocol Details:

    • Cell Lines: Various cancer cell lines (e.g., HeLa).

    • Procedure:

      • Cells are seeded in 96-well plates at a density appropriate for the cell line and incubated for 24 hours.

      • The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration is typically kept low (e.g., 0.5%).

      • Cells are incubated for a defined period (e.g., 4 days).[3]

      • For determining cell proliferation, cells are fixed with a glutaraldehyde solution (e.g., 11%) for 15 minutes at room temperature.[3]

      • After washing with water and drying, cells are stained with a 0.1% crystal violet solution.[3]

      • Following another wash and drying step, the dye is solubilized with a 10% acetic acid solution.[3]

      • The absorbance is read on a plate reader at a wavelength of 570 nm.

      • IC50 values are calculated using a 4-parameter fit.[3]

In Vivo Pharmacodynamics

The in vivo anti-tumor efficacy of this compound has been investigated in preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy Efficacy

In vivo studies have shown that this compound monotherapy leads to a reduction in tumor growth.

Model Cancer Type Dose & Schedule Efficacy Reference
A2780/CP70 mouse xenograftCisplatin-resistant Ovarian Cancer2.5 mg/kgReduced tumor area
Combination Therapy

The mechanism of action of this compound makes it a rational candidate for combination with taxanes, which are mitotic inhibitors that activate the SAC. By abrogating the taxane-induced mitotic arrest, this compound can enhance the cytotoxic effect.

Model Cancer Type Combination Agent Efficacy Reference
Syngeneic murine modelsTriple-Negative Breast Cancer (TNBC)RadiotherapyRadiosensitizes TNBC models
Broad range of xenograft modelsVariousPaclitaxelStrongly improved efficacy over monotherapy[4]

Experimental Protocols: In Vivo Xenograft Study

In Vivo Xenograft Study Workflow Start Start Cell_Culture Culture human cancer cells (e.g., A2780/CP70). Start->Cell_Culture Implantation Implant tumor cells subcutaneously into immunocompromised mice. Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a palpable size. Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, this compound, Combination). Tumor_Growth->Randomization Dosing Administer treatment as per schedule (e.g., oral gavage). Randomization->Dosing Monitoring Monitor tumor volume and body weight regularly. Dosing->Monitoring Endpoint At study endpoint, collect tumors for pharmacodynamic analysis. Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and assess statistical significance. Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vivo xenograft efficacy study.

  • Protocol Details (General):

    • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies with human cancer cell lines.

    • Tumor Implantation: Cancer cells are implanted, often subcutaneously, into the flank of the mice.

    • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound is typically administered orally.

    • Efficacy Endpoints: Tumor volumes are measured regularly using calipers. Body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).

    • Pharmacodynamic Markers: At the end of the study, tumors can be excised and analyzed for biomarkers of target engagement, such as the phosphorylation status of Mps1 substrates or markers of mitotic catastrophe.

Pharmacodynamic Biomarkers

To assess the biological activity of this compound in preclinical models and in clinical trials, the identification of robust pharmacodynamic (PD) biomarkers is crucial. These biomarkers can provide evidence of target engagement and downstream pathway modulation. Potential PD biomarkers for this compound include:

  • Phosphorylation of Mps1 substrates: A decrease in the phosphorylation of known Mps1 substrates in tumor tissue or surrogate tissues would indicate target engagement.

  • Markers of mitotic progression: An increase in the percentage of cells in anaphase or a decrease in the mitotic index in the presence of a mitotic inhibitor could serve as a PD marker.

  • Markers of aneuploidy and cell death: Increased levels of micronuclei formation and markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue would demonstrate the downstream consequences of Mps1 inhibition.

Conclusion

The preclinical data for this compound (BAY 1161909) strongly support its mechanism of action as a potent and selective Mps1 kinase inhibitor. It demonstrates significant anti-proliferative activity in vitro across a wide range of cancer cell lines and shows anti-tumor efficacy in vivo, particularly in combination with taxanes. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other Mps1 inhibitors. The identification and validation of robust pharmacodynamic biomarkers will be critical for its successful clinical development. Further investigation into resistance mechanisms and the exploration of novel combination strategies will continue to define the therapeutic potential of this promising agent in the treatment of cancer.

References

Empesertib's Disruption of the Spindle Assembly Checkpoint: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Empesertib (also known as BAY 1161909), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound effectively abrogates the SAC, leading to mitotic errors and subsequent cell death in cancer cells. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers and drug development professionals in oncology.

Introduction: The Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a fundamental surveillance mechanism in eukaryotic cells that monitors the attachment of chromosomes to the mitotic spindle.[1] Its primary function is to delay the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to microtubules. This ensures that each daughter cell receives a complete and accurate complement of chromosomes.

The SAC signaling cascade is initiated at unattached or improperly attached kinetochores, the proteinaceous structures on the centromeres of chromosomes. A key player in this process is the Monopolar Spindle 1 (Mps1) kinase, a dual-specificity protein kinase that is activated in early mitosis.[2] Mps1 phosphorylates multiple substrates at the kinetochore, leading to the recruitment of other SAC proteins and the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B, which is required for the separation of sister chromatids and exit from mitosis.

This compound: A Selective Mps1 Kinase Inhibitor

This compound is an orally bioavailable small molecule that acts as a highly selective and potent inhibitor of Mps1 kinase.[2][3] By binding to the ATP-binding pocket of Mps1, this compound prevents the phosphorylation of its downstream targets, effectively short-circuiting the SAC signaling cascade.

Mechanism of Action

The inhibition of Mps1 by this compound leads to a cascade of events that ultimately result in mitotic catastrophe and apoptosis in cancer cells:

  • SAC Inactivation: this compound's primary action is the inactivation of the SAC, even in the presence of spindle poisons like taxanes that would normally trigger a robust mitotic arrest.[4][5]

  • Premature Anaphase Entry: With the SAC abrogated, cells prematurely enter anaphase without ensuring proper chromosome alignment.

  • Chromosomal Missegregation: This premature progression leads to widespread chromosomal missegregation and the formation of aneuploid daughter cells.

  • Cell Death: The resulting genomic instability and mitotic errors trigger apoptotic cell death.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: In Vitro Potency of this compound
Assay TypeTargetSubstrateATP ConcentrationIC50Reference
HTRF-based Kinase AssayMps1 (TTK)PWDPDDADITEILG peptide2 mM1.7 nM[1]
Cell-free Kinase AssayMps1 (TTK)Not specifiedNot specified< 1 nM[6]
Table 2: Cellular Activity of this compound
Assay TypeCell LineEndpointIC50Reference
Cell ProliferationHeLaCell Viability< 400 nM[6]
Table 3: Kinase Selectivity of this compound
Kinase% Inhibition @ 1 µMReference
JNK254%[1]
JNK384%[1]
This compound showed no significant inhibition of other kinases at 100 nM in a Millipore kinase panel.[1]

Experimental Protocols

Mps1 Kinase Inhibition Assay (HTRF-based)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound against Mps1 kinase.

Materials:

  • Recombinant N-terminally GST-tagged human full-length Mps-1 kinase

  • Biotinylated peptide substrate (e.g., PWDPDDADITEILG)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer: 25 mM Hepes pH 7.7, 10 mM MgCl₂, 2 mM DTT, 0.1 mM sodium-ortho-vanadate, 0.05% BSA, 0.001% Pluronic F-127

  • ATP solution

  • HTRF Detection Reagents (e.g., Streptavidin-XL665 and anti-phospho-serine/threonine antibody labeled with Europium cryptate)

  • 384-well low-volume black microtiter plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 50 nL of the diluted this compound solutions to the wells of a 384-well plate.

  • Add 2 µL of Mps-1 kinase solution in assay buffer to each well.

  • Incubate for 15 minutes at 22°C to allow for pre-binding of the inhibitor to the kinase.

  • Initiate the kinase reaction by adding 3 µL of a solution containing ATP and the biotinylated peptide substrate in assay buffer. The final ATP concentration should be at or near the Km for Mps1.

  • Incubate for 60 minutes at 22°C.

  • Stop the reaction by adding HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the detection signal to develop.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate IC50 values using a suitable data analysis software.[6]

Cell Proliferation Assay (Crystal Violet)

This protocol details a crystal violet-based assay to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 11% glutaraldehyde solution

  • Staining Solution: 0.1% (w/v) crystal violet in water

  • Solubilization Solution: 10% acetic acid

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 4 days under standard cell culture conditions (37°C, 5% CO₂).

  • After the incubation period, carefully remove the medium.

  • Fix the cells by adding 20 µL of 11% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.

  • Gently wash the plates three times with water to remove the fixative.

  • Stain the cells by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.

  • Wash the plates three times with water to remove excess stain.

  • Air dry the plates completely.

  • Solubilize the bound crystal violet by adding 100 µL of 10% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[6]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Spindle_Assembly_Checkpoint Mps1 Mps1 (Active) SAC_Proteins Other SAC Proteins (Mad1, Mad2, Bub1, BubR1) Mps1->SAC_Proteins MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Formation APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase Onset APC_C->Anaphase Inhibition of Securin/Cyclin B Degradation

Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway at an unattached kinetochore.

Empesertib_Mechanism cluster_downstream Downstream Effects of SAC Abrogation This compound This compound Mps1 Mps1 Kinase This compound->Mps1 Inhibition SAC Spindle Assembly Checkpoint (SAC) This compound->SAC Abrogation Premature_Anaphase Premature Anaphase Entry This compound->Premature_Anaphase Mps1->SAC Activation Cell_Death Mitotic Catastrophe & Apoptosis Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Induction Chromosome_Segregation Accurate Chromosome Segregation Mitotic_Arrest->Chromosome_Segregation Ensures Missegregation Chromosome Missegregation Premature_Anaphase->Missegregation Missegregation->Cell_Death

Caption: Mechanism of action of this compound leading to SAC abrogation and cell death.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism cluster_output Data Output Kinase_Assay Mps1 Kinase Assay (HTRF) Cell_Prolif Cell Proliferation Assay (Crystal Violet) IC50 IC50 Values Kinase_Assay->IC50 Selectivity Kinase Selectivity Profile Kinase_Assay->Selectivity Cell_Prolif->IC50 SAC_Abrogation SAC Abrogation Assay (Nocodazole Challenge) Phenotype Cellular Phenotype (e.g., Multinucleation) SAC_Abrogation->Phenotype

References

Cellular Consequences of MPS1 Inhibition by Empesertib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular consequences of inhibiting Monopolar Spindle 1 (MPS1) kinase with the selective inhibitor, Empesertib (BAY 1161909). MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[1][2] this compound's potent and selective inhibition of MPS1 disrupts this checkpoint, leading to a cascade of cellular events that culminate in cancer cell death.[3][4][5][6] This document details the mechanism of action of this compound, its effects on cell cycle progression and apoptosis, and provides relevant experimental protocols and quantitative data for researchers in oncology and drug development.

Introduction to MPS1 Kinase and the Spindle Assembly Checkpoint

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is an intricate signaling pathway that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[7][8] A key upstream regulator of the SAC is the dual-specificity serine/threonine kinase, MPS1 (also known as TTK).[1][2] MPS1 is recruited to unattached kinetochores during mitosis, where it initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[1][8] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key mitotic proteins like Cyclin B1 and Securin, and delaying anaphase onset.[9][10] Dysregulation of the SAC is a hallmark of many cancers, making its components attractive therapeutic targets.

This compound: A Selective MPS1 Inhibitor

This compound (BAY 1161909) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of MPS1 kinase.[3][5] By binding to the ATP-binding pocket of MPS1, this compound effectively abrogates its kinase activity. This inhibition prevents the phosphorylation of downstream SAC components, leading to a failure to establish a functional spindle checkpoint.[3][6]

Cellular Consequences of this compound-mediated MPS1 Inhibition

Inhibition of MPS1 by this compound triggers a series of predictable and detrimental cellular events in proliferating cancer cells.

Spindle Assembly Checkpoint Override and Mitotic Catastrophe

By inhibiting MPS1, this compound prevents the recruitment and activation of downstream SAC proteins such as Mad1 and Mad2 to unattached kinetochores.[11][12] This leads to a failure to assemble the MCC and inhibit the APC/C. Consequently, cells treated with this compound bypass the spindle assembly checkpoint, even in the presence of misaligned chromosomes.[3][6] This premature entry into anaphase, termed "mitotic slippage," results in severe chromosome missegregation, leading to aneuploidy and the formation of micronuclei.[13] This aberrant mitosis ultimately culminates in a form of cell death known as mitotic catastrophe.[13][14]

Induction of Apoptosis

Following mitotic catastrophe, cancer cells treated with this compound undergo programmed cell death, primarily through the intrinsic apoptotic pathway.[15][16] The genomic instability and cellular stress induced by aberrant mitosis trigger the activation of pro-apoptotic signals. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[15][17] Released cytochrome c activates the caspase cascade, with key executioner caspases like caspase-3 and caspase-7 cleaving essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[15][18]

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer< 400[19]
Cell-free assayN/A< 1[19]
Triple-Negative Breast Cancer (TNBC) cell linesBreast CancerVaries by cell line[4]
HCT116Colon CancerVaries by study[20]
Various Lung Cancer Cell LinesLung CancerVaries by cell line[21]

Note: Specific IC50 values for this compound in a wide range of cell lines are not consistently reported in the public domain. The table reflects the available information and indicates that sensitivity varies.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular consequences of MPS1 inhibition by this compound.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to determine the effect of this compound on cell proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 30 µM) for a specified duration (e.g., 72-96 hours).

  • Cell Fixation: Remove the medium and fix the cells with 11% glutaraldehyde solution for 15 minutes at room temperature.

  • Staining: Wash the plates with water and stain the cells with 0.1% crystal violet solution for 20-30 minutes.

  • Solubilization: Wash the plates with water, air dry, and solubilize the stain with 10% acetic acid.

  • Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[19]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the discrimination of cells in G1, S, and G2/M phases.[12][13][22]

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[23][24]

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of key executioner caspases.

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[11][25][26]

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, cleaved PARP, Bcl-2 family members), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Spindle_Assembly_Checkpoint cluster_0 Normal Mitosis: Functional SAC cluster_1 MPS1 Inhibition by this compound Unattached_KT Unattached Kinetochore MPS1_active Active MPS1 Unattached_KT->MPS1_active recruits & activates Mad1_Mad2 Mad1/Mad2 MPS1_active->Mad1_Mad2 recruits & activates Bub1_BubR1 Bub1/BubR1 MPS1_active->Bub1_BubR1 recruits & activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Bub1_BubR1->MCC APC_C APC/C MCC->APC_C inhibits CyclinB1_Securin_Stable Cyclin B1 & Securin Stable APC_C->CyclinB1_Securin_Stable cannot degrade Anaphase_Inhibited Anaphase Inhibited CyclinB1_Securin_Stable->Anaphase_Inhibited This compound This compound MPS1_inactive Inactive MPS1 This compound->MPS1_inactive inhibits No_MCC No MCC Formation MPS1_inactive->No_MCC fails to form APC_C_active Active APC/C No_MCC->APC_C_active cannot inhibit CyclinB1_Securin_Degraded Cyclin B1 & Securin Degraded APC_C_active->CyclinB1_Securin_Degraded degrades Anaphase_Premature Premature Anaphase Mitotic_Catastrophe Mitotic Catastrophe Anaphase_Premature->Mitotic_Catastrophe CyclinB1_Securin_Degraded->Anaphase_Premature

Caption: Spindle Assembly Checkpoint and its inhibition by this compound.

Apoptosis_Pathway MPS1_Inhibition MPS1 Inhibition by this compound Mitotic_Catastrophe Mitotic Catastrophe MPS1_Inhibition->Mitotic_Catastrophe Cellular_Stress Cellular Stress & Genomic Instability Mitotic_Catastrophe->Cellular_Stress Bcl2_Modulation Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Modulation MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Modulation->MOMP regulates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation PARP_Cleavage Cleavage of PARP & other substrates Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Downstream apoptosis signaling after MPS1 inhibition.

Experimental_Workflow cluster_viability Cell Viability cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assessment cluster_western Protein Expression start Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat crystal_violet Crystal Violet Assay treat->crystal_violet pi_stain Propidium Iodide Staining treat->pi_stain annexin_pi Annexin V/PI Staining treat->annexin_pi caspase_assay Caspase-Glo Assay treat->caspase_assay western Western Blot treat->western ic50 Determine IC50 crystal_violet->ic50 flow_cycle Flow Cytometry pi_stain->flow_cycle cycle_dist Quantify G1/S/G2M Distribution flow_cycle->cycle_dist flow_apoptosis Flow Cytometry annexin_pi->flow_apoptosis apoptosis_quant Quantify Apoptotic Cells & Caspase Activity flow_apoptosis->apoptosis_quant caspase_assay->apoptosis_quant protein_levels Analyze Cyclin B1, Cleaved PARP, etc. western->protein_levels

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's targeted inhibition of MPS1 kinase represents a promising therapeutic strategy for cancers that are highly proliferative and dependent on a functional spindle assembly checkpoint. By inducing mitotic catastrophe and subsequent apoptosis, this compound effectively eliminates cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular consequences of MPS1 inhibition and to explore the potential of this compound in various cancer models. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance the therapeutic efficacy of MPS1 inhibitors in the clinic.

References

Empesertib's Role in Aneuploidy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empesertib (also known as BAY 1161909) is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Inhibition of Mps1 by this compound leads to a premature exit from mitosis, causing chromosomal misalignment, missegregation, and ultimately, the induction of aneuploidy, which can trigger cell death in cancer cells.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in aneuploidy induction, and detailed experimental protocols for its investigation.

Introduction to this compound and Mps1 Kinase

This compound is an orally bioavailable serine/threonine kinase inhibitor with high selectivity for Mps1.[1][2][3] Mps1 is a dual-specificity kinase that plays a central role in the SAC, a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] In many cancer types, Mps1 is overexpressed, making it an attractive therapeutic target.[1] By inhibiting Mps1, this compound disrupts the SAC, forcing cells with unattached chromosomes to prematurely enter anaphase. This leads to severe chromosome missegregation and the formation of aneuploid daughter cells.[1][3] The resulting genomic instability can lead to mitotic catastrophe and apoptotic cell death, particularly in rapidly dividing cancer cells that are highly dependent on a functional SAC.[3]

Mechanism of Action: Induction of Aneuploidy

The primary mechanism by which this compound induces aneuploidy is through the abrogation of the Spindle Assembly Checkpoint. The SAC ensures that sister chromatids are not separated until each kinetochore is properly attached to spindle microtubules. Mps1 is a critical upstream kinase in the SAC signaling cascade.

Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint and its Inhibition by this compound:

cluster_0 Kinetochore-Microtubule Attachment cluster_1 Spindle Assembly Checkpoint (SAC) Activation cluster_2 Anaphase Onset Control Unattached Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached Kinetochore->Mps1 recruits & activates Mad2 Mad2 Mps1->Mad2 phosphorylates BubR1 BubR1 Mps1->BubR1 phosphorylates MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC BubR1->MCC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Aneuploidy Aneuploidy Anaphase->Aneuploidy leads to (with SAC override) This compound This compound This compound->Mps1 inhibits

Caption: Mps1 signaling pathway and this compound's point of intervention.

Quantitative Data on this compound's Activity

ParameterCell LineIC50 (nM)Description
Mps1 Kinase Inhibition -<10In vitro biochemical assay measuring direct inhibition of Mps1 kinase activity.
SAC Abrogation HeLa56 ± 21Cellular assay measuring the concentration required to override a nocodazole-induced mitotic arrest.
Cell Proliferation HeLa29Cellular assay measuring the inhibition of cell growth over a 72-hour period.

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

This protocol is adapted from a general kinase assay methodology and is applicable for assessing the direct inhibitory effect of this compound on Mps1 kinase activity.

Materials:

  • Recombinant human Mps1 kinase

  • Myelin basic protein (MBP) or a synthetic peptide substrate

  • 32P-ATP or a fluorescence-based ATP analog

  • This compound (BAY 1161909)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add Mps1 kinase to the kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (MBP or peptide) and ATP (spiked with 32P-ATP or fluorescent analog).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated 32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Spindle Assembly Checkpoint (SAC) Abrogation Assay

This protocol is designed to measure the ability of this compound to override a mitotic arrest induced by a microtubule-depolymerizing agent like nocodazole.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Nocodazole

  • This compound (BAY 1161909)

  • Propidium iodide (PI) or a DNA dye (e.g., Hoechst 33342)

  • Flow cytometer

  • 96-well plates for cell culture

Procedure:

  • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce a mitotic arrest.

  • Add a serial dilution of this compound to the nocodazole-arrested cells.

  • Incubate for an additional 4-6 hours.

  • Harvest the cells, fix them in 70% ethanol, and store them at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., PI with RNase A).

  • Analyze the cell cycle distribution by flow cytometry.

  • Quantify the percentage of cells that have exited mitosis (i.e., have a 2n or >4n DNA content) in the presence of this compound compared to the nocodazole-only control (which should be predominantly arrested in the 4n G2/M phase).

  • Calculate the IC50 for SAC abrogation.

Aneuploidy Quantification by Metaphase Spread Analysis

This protocol provides a detailed method for visualizing and counting chromosomes to quantify the extent of aneuploidy induced by this compound.

Workflow for Metaphase Spread Analysis:

A 1. Cell Culture and Treatment B 2. Mitotic Arrest A->B C 3. Cell Harvest B->C D 4. Hypotonic Treatment C->D E 5. Fixation D->E F 6. Dropping and Spreading E->F G 7. Staining F->G H 8. Microscopy and Analysis G->H

Caption: Experimental workflow for aneuploidy quantification.

Materials:

  • Cancer cell line of interest

  • This compound (BAY 1161909)

  • Colcemid or another mitotic arresting agent

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid, freshly prepared)

  • Microscope slides

  • DAPI or Giemsa stain

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 60-70% confluency. Treat the cells with various concentrations of this compound for a duration equivalent to at least one cell cycle (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Mitotic Arrest: Add a mitotic arresting agent such as Colcemid (e.g., 0.1 µg/mL) to the culture medium and incubate for 2-4 hours. This will enrich the population of cells in metaphase.

  • Cell Harvest: Gently detach the mitotic cells by pipetting or brief trypsinization. Collect the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate at 37°C for 10-20 minutes. This causes the cells to swell and facilitates chromosome spreading.

  • Fixation: Centrifuge the cells and resuspend the pellet in freshly prepared, ice-cold fixative. Repeat the fixation step 2-3 times to ensure the cells are well-preserved.

  • Dropping and Spreading: Drop the fixed cell suspension from a height onto clean, humidified microscope slides. The evaporation of the fixative will spread the chromosomes.

  • Staining: Once the slides are dry, stain the chromosomes with DAPI or Giemsa stain.

  • Microscopy and Analysis: Visualize the metaphase spreads under a high-power microscope. Count the number of chromosomes in at least 50 well-spread metaphases for each treatment condition. Aneuploidy is determined by the deviation from the modal chromosome number of the control cells.

Conclusion

This compound is a potent Mps1 inhibitor that effectively induces aneuploidy in cancer cells by overriding the Spindle Assembly Checkpoint. This mechanism of action provides a strong rationale for its investigation as an anticancer agent, particularly in combination with other therapies. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the role of this compound in aneuploidy induction and to explore its therapeutic potential. The provided data and visualizations serve as a foundational resource for professionals in the field of drug development and cancer research.

References

The Discovery and Development of BAY1161909: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1161909 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/theronine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] In many cancer cells, Mps1 is overexpressed, leading to aneuploidy and genomic instability, hallmarks of cancer. BAY1161909's mechanism of action involves the inhibition of Mps1 kinase activity, which abrogates the SAC, leading to severe chromosomal missegregation and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells. This document provides an in-depth technical overview of the discovery, preclinical development, and early clinical evaluation of BAY1161909.

Discovery and Lead Optimization

The journey to identify BAY1161909 began with high-throughput screening (HTS) of diverse chemical libraries to find inhibitors of Mps1 kinase. This effort led to the identification of two distinct chemical series: "triazolopyridines" and "imidazopyrazines". While the initial triazolopyridine hits displayed moderate potency, the imidazopyrazine series showed more than 10-fold higher potency but suffered from poor metabolic stability.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the triazolopyridine scaffold. This involved chemical modifications to enhance potency, improve pharmacokinetic properties, and increase selectivity. These efforts culminated in the identification of BAY1161909 as a clinical candidate, demonstrating a highly potent and selective profile.

Mechanism of Action

BAY1161909 is an ATP-competitive inhibitor of Mps1 kinase. It binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.

The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, BAY1161909 overrides this checkpoint, causing cells to prematurely exit mitosis with misaligned chromosomes. This results in severe aneuploidy and the induction of apoptotic cell death.

Signaling Pathway Diagram

Mps1_Signaling_Pathway Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits & activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC_Activation SAC_Inactivation SAC Inactivation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Chromosome_Segregation Proper Chromosome Segregation Mitotic_Arrest->Chromosome_Segregation allows time for Premature_Mitotic_Exit Premature Mitotic Exit Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division Chromosomal_Missegregation Chromosomal Missegregation Apoptosis Apoptosis BAY1161909 BAY1161909 BAY1161909->Mps1 inhibits SAC_Inactivation->Premature_Mitotic_Exit Premature_Mitotic_Exit->Chromosomal_Missegregation Chromosomal_Missegregation->Apoptosis

Caption: Mechanism of action of BAY1161909 on the Mps1 signaling pathway.

Preclinical Pharmacology

In Vitro Potency and Selectivity

BAY1161909 demonstrates potent inhibition of Mps1 kinase with a high degree of selectivity against a broad panel of other kinases.

KinaseIC50 (nM)
Mps1 < 1 [2]
JNK2> 50% inhibition at 1 µM
JNK3> 50% inhibition at 1 µM
Other kinases in a panel of 230No significant inhibition at 100 nM
Cellular Activity

In cellular assays, BAY1161909 effectively inhibits the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. It has been shown to induce mitotic arrest followed by cell death.

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer< 400[2]
Various other tumor cell linesMultiplenmol/L range
In Vivo Efficacy

In preclinical xenograft models, BAY1161909 as a single agent showed moderate tumor growth inhibition. However, when combined with the microtubule-stabilizing agent paclitaxel, a strong synergistic anti-tumor effect was observed. This combination therapy was effective in a broad range of xenograft models, including those with intrinsic or acquired resistance to paclitaxel.

Xenograft ModelTreatmentTumor Growth Inhibition
VariousBAY1161909 monotherapyModerate
VariousBAY1161909 + PaclitaxelStrong synergistic effect
Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that BAY1161909 has properties suitable for oral administration.

SpeciesAdministrationKey Pharmacokinetic Parameters
Mouse (Female)Intravenous (1.0 mg/kg)CL: 4.1 L/h/kg, Vss: 2.7 L/kg, t1/2: 0.82 h
Rat (Male)Intravenous (0.5 mg/kg)CL: 7.8 L/h/kg, Vss: 2.2 L/kg, t1/2: 0.54 h

Clinical Development

BAY1161909 entered a Phase I clinical trial (NCT02138812) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics in combination with paclitaxel in patients with advanced solid tumors. The study was an open-label, dose-escalation trial.

Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Advanced Malignancies) Dose_Escalation_Cohorts Dose Escalation Cohorts (3+3 Design) Patient_Recruitment->Dose_Escalation_Cohorts Treatment_Cycle Treatment Cycle (28 days) Dose_Escalation_Cohorts->Treatment_Cycle BAY1161909_Dosing Oral BAY1161909 (2 days on / 5 days off) Treatment_Cycle->BAY1161909_Dosing Paclitaxel_Dosing IV Paclitaxel (Weekly on Days 1, 8, 15) Treatment_Cycle->Paclitaxel_Dosing Safety_Monitoring Safety & Tolerability Monitoring Treatment_Cycle->Safety_Monitoring Pharmacokinetics Pharmacokinetic Analysis Treatment_Cycle->Pharmacokinetics Efficacy_Assessment Preliminary Efficacy Assessment (RECIST 1.1) Treatment_Cycle->Efficacy_Assessment MTD_Determination Maximum Tolerated Dose (MTD) Determination Safety_Monitoring->MTD_Determination Expansion_Cohort Expansion Cohort at MTD (e.g., TNBC patients) MTD_Determination->Expansion_Cohort

Caption: Phase I clinical trial workflow for BAY1161909 in combination with paclitaxel.

Experimental Protocols

Mps1 Kinase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory activity of BAY1161909 against Mps1 kinase.

  • Reagents and Materials:

    • N-terminally GST-tagged human full-length recombinant Mps1 kinase.

    • Biotinylated peptide substrate (e.g., PWDPDDADITEILG).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • ATP.

    • BAY1161909 dissolved in DMSO.

    • 384-well microtiter plates.

    • Detection reagents (e.g., HTRF-based).

  • Procedure:

    • Add 50 nL of a 100-fold concentrated solution of BAY1161909 in DMSO to the wells of a 384-well plate.

    • Add 2 µL of Mps1 kinase solution in assay buffer to each well.

    • Initiate the kinase reaction by adding 3 µL of a solution of ATP and peptide substrate in assay buffer.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution of HTRF detection reagents.

    • Read the plate on a suitable plate reader to determine the level of substrate phosphorylation.

    • Calculate IC50 values using a 4-parameter fit.

Cell Proliferation Assay (In Vitro)

This assay measures the effect of BAY1161909 on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • BAY1161909 dissolved in DMSO.

    • Crystal violet staining solution.

    • Glutaraldehyde solution.

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of BAY1161909.

    • Incubate the plates for a specified period (e.g., 4 days).

    • Fix the cells with glutaraldehyde solution for 15 minutes at room temperature.

    • Wash the plates with water.

    • Stain the cells with crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Solubilize the stain and measure the absorbance on a plate reader.

    • Calculate IC50 values based on the inhibition of cell growth.[2]

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY1161909 in combination with paclitaxel in a mouse xenograft model.

Xenograft_Study_Workflow Cell_Implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Reach a Predetermined Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Treatment Administration Randomization->Treatment_Phase Group1 Vehicle Control Treatment_Phase->Group1 Group2 BAY1161909 (p.o.) Treatment_Phase->Group2 Group3 Paclitaxel (i.v.) Treatment_Phase->Group3 Group4 BAY1161909 + Paclitaxel Treatment_Phase->Group4 Monitoring Monitor Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint Study Endpoint (e.g., predefined tumor volume or treatment duration) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: General workflow for an in vivo xenograft efficacy study.

  • Animals and Tumor Model:

    • Use immunodeficient mice (e.g., nude mice).

    • Subcutaneously implant a suitable cancer cell line (e.g., A2780cis).

  • Treatment Groups:

    • Vehicle control.

    • BAY1161909 monotherapy (e.g., 2.5 mg/kg, p.o., twice daily for 2 days on/5 days off).[3]

    • Paclitaxel monotherapy (e.g., 24 mg/kg, i.v., once).[3]

    • Combination of BAY1161909 (e.g., 1 mg/kg, p.o., twice daily for 2 days) and paclitaxel (e.g., 24 mg/kg, i.v., once).[3]

  • Procedure:

    • Once tumors reach a palpable size, randomize mice into treatment groups.

    • Administer treatments according to the specified doses and schedules.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Continue treatment for a predefined period or until tumors reach a specified endpoint.

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

BAY1161909 is a novel, potent, and selective Mps1 kinase inhibitor that has demonstrated significant preclinical anti-tumor activity, particularly in combination with paclitaxel. Its mechanism of action, which involves the abrogation of the spindle assembly checkpoint, represents a promising therapeutic strategy for cancers that are dependent on a functional SAC for their survival. The early clinical data from the Phase I trial will be crucial in determining the future developmental path for BAY1161909. This technical guide provides a comprehensive overview of the discovery and development of this promising anti-cancer agent for the scientific and drug development community.

References

Empesertib: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Empesertib, also known as BAY 1161909, is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1 or TTK).[1][2][3] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] Due to the frequent overexpression of Mps1 in various human tumors, it has emerged as an attractive target for anticancer therapies.[2][6] this compound has been investigated in clinical trials for the treatment of various cancers, including breast cancer and advanced solid tumors.[7][8] This document provides a detailed technical overview of this compound's chemical structure, its physicochemical and pharmacological properties, relevant experimental protocols, and its mechanism of action.

Chemical Identity and Structure

This compound is a derivative of triazolopyridine.[1] Its chemical identity is well-defined by several standard nomenclature systems.

IdentifierValue
IUPAC Name (2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1][4][9]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide[2][7]
SMILES String C--INVALID-LINK--C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3[2][7][9]
CAS Number 1443763-60-7[1][2][9]
Synonyms BAY 1161909, Mps1-IN-5[1][4][10]

Physicochemical Properties

The physicochemical properties of this compound contribute to its pharmacological profile, including its oral bioavailability.

PropertyValueSource
Molecular Formula C29H26FN5O4S[2][3][9]
Molecular Weight 559.61 g/mol [1][2][9]
Appearance White to pink solid[9]
XLogP 4.45 - 4.9[2][10]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 7[10]
Rotatable Bonds 9[10]
Topological Polar Surface Area 123 Ų[2][10]
Solubility Soluble in DMSO (≥ 35 mg/mL)[9][11]

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is the potent inhibition of Mps1 kinase, which disrupts the Spindle Assembly Checkpoint.

Mechanism of Action

Mps1 kinase is a key regulator of the SAC, which prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][5] In many cancer cells, Mps1 is overexpressed.[6] this compound binds to and inhibits the kinase activity of Mps1.[2][3] This inhibition leads to the inactivation of the SAC, causing an accelerated and premature entry into anaphase.[2][4] The result is severe chromosomal misalignment and missegregation, leading to aneuploidy and ultimately inducing mitotic catastrophe and cell death in the cancer cells.[2][3][12]

G cluster_0 Normal Mitosis (SAC Active) cluster_1 This compound Action Unattached_Kinetochores Unattached Kinetochores Mps1_active Mps1 Kinase (Active) Unattached_Kinetochores->Mps1_active SAC_Complex Spindle Assembly Checkpoint (SAC) Complex Formed Mps1_active->SAC_Complex Mps1_inhibited Mps1 Kinase (Inhibited) APC_C_inactive APC/C (Inactive) SAC_Complex->APC_C_inactive Inhibits Anaphase_Blocked Anaphase Blocked APC_C_inactive->Anaphase_Blocked Proper_Segregation Proper Chromosome Segregation Anaphase_Blocked->Proper_Segregation This compound This compound This compound->Mps1_inhibited Inhibits SAC_abrogated SAC Abrogated Mps1_inhibited->SAC_abrogated APC_C_active APC/C (Active) SAC_abrogated->APC_C_active Premature_Anaphase Premature Anaphase APC_C_active->Premature_Anaphase Aneuploidy Aneuploidy & Missegregation Premature_Anaphase->Aneuploidy Cell_Death Mitotic Catastrophe & Cell Death Aneuploidy->Cell_Death

Caption: this compound inhibits Mps1, abrogating the SAC and causing cell death.

Potency and Efficacy

This compound demonstrates high potency against its target and significant anti-proliferative effects in cancer cell lines.

ParameterValueCell Line/Assay
Mps1 Kinase IC50 < 1 nMCell-free kinase assay[1][9]
Mps1 Kinase IC50 0.34 nMCell-free kinase assay[11]
Mps1 Kinase IC50 1.7 nMHTRF-based assay (2 mM ATP)[13]
Cell Proliferation IC50 < 400 nMHeLa cells[1]
Metaphase Arrest IC50 56 nMNocodazole-treated HeLa cells[11]
Median Proliferation IC50 6.7 nMPanel of 86 cancer cell lines[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Mps1 Kinase Inhibition Assay (HTRF-based)

This protocol describes a common method to determine the direct inhibitory activity of this compound on the Mps1 enzyme.

  • Objective: To quantify the concentration of this compound required to inhibit 50% of Mps1 kinase activity (IC50).

  • Methodology:

    • Enzyme Preparation: Recombinant Mps1 kinase is diluted in an appropriate kinase buffer. The final enzyme concentration is optimized to ensure the reaction proceeds within the linear range, typically around 1 nM.[9]

    • Substrate and ATP: A biotinylated peptide substrate and ATP are prepared in the kinase buffer. The ATP concentration is often set near its physiological level (e.g., 2 mM) to reflect cellular conditions.[13]

    • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

    • Reaction Incubation: The Mps1 enzyme, peptide substrate, ATP, and varying concentrations of this compound are combined in a microplate and incubated at room temperature to allow the phosphorylation reaction to occur.

    • Reaction Termination and Detection: The reaction is stopped by adding a solution containing EDTA. Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents, including a Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-XLent, are added.[9]

    • Data Analysis: The plate is incubated to allow for binding of the detection reagents, and the HTRF signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cancer Cell Proliferation Assay (Crystal Violet Staining)

This protocol outlines a method to assess the effect of this compound on the growth of cancer cell lines.

  • Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC50) in a given cancer cell line.

  • Methodology:

    • Cell Plating: Cultured tumor cells (e.g., HeLa, MCF7, NCI-H460) are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in their respective growth media supplemented with 10% fetal calf serum.[1][9] The cells are allowed to attach overnight.

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01-30 µM). A DMSO vehicle control (0.5% final concentration) is also included.[1][9]

    • Incubation: The cells are incubated in the presence of the compound for a period of 4 days.[1][9]

    • Cell Fixation: After incubation, the cells are fixed by adding a solution of 11% glutaraldehyde for 15 minutes at room temperature.[1][9]

    • Staining: The fixed cells are washed three times with water and then stained with a 0.1% crystal violet solution for an appropriate time.[1][9]

    • Dye Solubilization: After washing away the excess stain, the plates are dried, and the incorporated dye is dissolved by adding a 10% acetic acid solution.[1]

    • Data Analysis: The absorbance of the solubilized dye, which is proportional to the number of viable cells, is measured using a microplate reader. The IC50 is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

G Start Start: Seed Cancer Cells in 96-well Plate Incubate_Attach Incubate 24h for Cell Attachment Start->Incubate_Attach Add_Compound Replace Media with This compound/Vehicle Control Incubate_Attach->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound in Media Prepare_Compound->Add_Compound Incubate_Treatment Incubate for 4 Days Add_Compound->Incubate_Treatment Fix_Cells Fix Cells with Glutaraldehyde Incubate_Treatment->Fix_Cells Wash_1 Wash x3 with Water Fix_Cells->Wash_1 Stain_Cells Stain with Crystal Violet Wash_1->Stain_Cells Wash_2 Wash x3 with Water Stain_Cells->Wash_2 Dry_Plates Air Dry Plates Wash_2->Dry_Plates Solubilize Solubilize Dye with Acetic Acid Dry_Plates->Solubilize Read_Absorbance Read Absorbance (e.g., 595 nm) Solubilize->Read_Absorbance Analyze Calculate % Inhibition and Determine IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for a crystal violet-based cell proliferation assay.

Logical Framework for Drug Action

The development and application of this compound follow a clear logical progression from biological observation to therapeutic intervention.

G node_obs Observation: Mps1/TTK is overexpressed in many cancers node_hyp Hypothesis: Inhibiting Mps1 will be selectively toxic to cancer cells node_obs->node_hyp node_drug Therapeutic Agent: This compound (BAY 1161909) node_hyp->node_drug Leads to development of node_mech Mechanism: Potent & selective inhibition of Mps1 kinase activity node_drug->node_mech Acts via node_cell Cellular Outcome: Spindle Assembly Checkpoint (SAC) abrogation node_mech->node_cell node_effect Phenotypic Effect: Mitotic catastrophe & aneuploidy-induced cell death node_cell->node_effect node_goal Therapeutic Goal: Reduction of tumor growth node_effect->node_goal

Caption: Logical progression from Mps1's role in cancer to this compound's effect.

References

Methodological & Application

Application Notes: Determination of Empesertib IC50 in the MCF7 Human Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Empesertib (also known as BAY1161909) is a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3] In many cancer cells, Mps1 is overexpressed, making it an attractive therapeutic target.[1] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, mitotic catastrophe, and ultimately, cancer cell death.[1][3]

The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound in the MCF7 human breast cancer cell line is essential for understanding its anti-proliferative activity and for further preclinical and clinical development.

Principle of the Assay

The IC50 value of this compound in MCF7 cells can be determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. In the presence of viable cells, the yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases. The concentration of the dissolved formazan is then measured spectrophotometrically, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated control cells.

Quantitative Data Summary

While a specific IC50 value for this compound in the MCF7 cell line is not explicitly available in the provided literature, proliferation assays have been conducted.[6][7] The IC50 value can be experimentally determined using the protocol outlined below. For reference, the IC50 of this compound in other cell lines is provided.

Compound Cell Line Assay Type IC50 Value Reference
This compoundMCF7Cell ProliferationTo be determined
This compoundHeLaCell Proliferation< 400 nM[6][7]
This compoundHeLaCell Proliferation260 nM[7]

Experimental Protocols

Materials and Reagents

  • MCF7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (BAY1161909)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Protocol for IC50 Determination using MTT Assay

  • Cell Culture and Seeding:

    • Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count to ensure viability is above 90%.[9]

    • Seed the MCF7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[6][7]

    • Incubate the plates overnight to allow the cells to attach.[9]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 30 µM).[6] A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) should also be prepared.

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plates for 10 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve. The IC50 is the concentration of this compound that results in 50% cell viability.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture MCF7 Cell Culture seeding Cell Seeding (5,000 cells/well) cell_culture->seeding treatment Add this compound to Cells seeding->treatment drug_prep This compound Serial Dilutions incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Measure Absorbance (490 nm) formazan_dissolution->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound in MCF7 cells.

signaling_pathway cluster_mitosis Mitosis cluster_inhibition This compound Action Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates SAC_Inactivation SAC Inactivation Mps1->SAC_Inactivation APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Separase Separase APC_C->Separase inhibits Chromosome_Segregation Proper Chromosome Segregation Separase->Chromosome_Segregation enables This compound This compound This compound->Mps1 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Cell Death SAC_Inactivation->Mitotic_Catastrophe Aneuploidy Aneuploidy SAC_Inactivation->Aneuploidy

Caption: this compound signaling pathway and mechanism of action.

References

Empesertib: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed information on the solubility and stock solution preparation of Empesertib (BAY 1161909), a potent and selective inhibitor of the serine/threonine kinase Mps1.

Physicochemical and Solubility Data

This compound is an orally bioavailable small molecule with potential antineoplastic activity.[1] Its chemical formula is C29H26FN5O4S, with a molar mass of 559.62 g/mol .[2] Understanding its solubility is critical for the design and execution of both in vitro and in vivo studies.

SolventSolubilityConcentration (mM)Notes
DMSO 100 mg/mL[3]178.69 mM[3]Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Water Insoluble[4]-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[5]≥ 4.47 mM[5]Results in a clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL[5]4.47 mM[5]Forms a suspended solution; sonication may be required.[5]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL[5]≥ 4.47 mM[5]Results in a clear solution.[5]

Mechanism of Action: Mps1 Kinase Inhibition

This compound functions as a selective inhibitor of monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, aneuploidy, and ultimately, cell death in cancer cells that overexpress Mps1.[1]

G cluster_0 Cell Cycle Progression cluster_1 This compound Intervention Mitosis Mitosis Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Mitosis->Spindle_Assembly_Checkpoint activates Proper_Chromosome_Segregation Proper_Chromosome_Segregation Spindle_Assembly_Checkpoint->Proper_Chromosome_Segregation ensures SAC_Inactivation SAC_Inactivation Spindle_Assembly_Checkpoint->SAC_Inactivation is inactivated by this compound Cell_Division Cell_Division Proper_Chromosome_Segregation->Cell_Division leads to This compound This compound Mps1_Kinase Mps1_Kinase This compound->Mps1_Kinase inhibits Aneuploidy_Cell_Death Aneuploidy_Cell_Death SAC_Inactivation->Aneuploidy_Cell_Death results in

Caption: this compound inhibits Mps1 kinase, leading to SAC inactivation and subsequent cell death.

Experimental Protocols: Stock Solution Preparation

High-Concentration DMSO Stock Solution (for in vitro use)

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in culture media for cellular assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 100 mM stock solution from 5.6 mg of this compound (MW: 559.62 g/mol ), you would add 100 µL of DMSO.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]

Working Solution for in vivo Administration

This protocol provides a method for preparing a formulation of this compound suitable for oral or intraperitoneal injection in animal models.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Preparation of Vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the specified order. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the volumes will be adjusted accordingly.

  • Addition of this compound: To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix until clear.[5]

  • Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix thoroughly.[5]

  • Final Dilution: Add 450 µL of Saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[5] This working solution should be prepared fresh before each use.

G Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_DMSO Add Anhydrous DMSO Weigh_this compound->Add_DMSO Vortex Vortex until Dissolved Add_DMSO->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a high-concentration this compound DMSO stock solution.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Empesertib in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empesertib, also known as BAY 1161909, is a potent and selective experimental drug that inhibits the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2][3] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2] In numerous cancer types, Mps1 is overexpressed, making it a promising target for antineoplastic therapies.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal misalignment, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[2]

These application notes provide detailed protocols and guidance for the preparation, administration, and in vivo evaluation of this compound in mouse models, particularly in the context of preclinical efficacy and pharmacokinetic studies.

Mechanism of Action: Mps1 Inhibition

This compound exerts its anti-tumor effect by abrogating the Spindle Assembly Checkpoint (SAC). The SAC monitors the attachment of microtubules to kinetochores on the chromosomes. When a kinetochore is unattached, Mps1 kinase is activated, initiating a signaling cascade that prevents the cell from entering anaphase. This compound's inhibition of Mps1 allows the cell to bypass this checkpoint, even with improper chromosome alignment, leading to catastrophic mitotic errors and apoptosis.[2]

Empesertib_MoA cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase/ Metaphase Anaphase Anaphase Prophase->Anaphase Correct Chromosome Segregation Apoptosis Cell Death (Apoptosis) Anaphase->Apoptosis Mps1 Mps1 Kinase Mps1->Anaphase Leads to Aneuploidy & Mitotic Error SAC_Active Active SAC Mps1->SAC_Active Activates APC_C Anaphase Promoting Complex (APC/C) Inhibited SAC_Active->APC_C APC_C->Anaphase Prevents Progression To This compound This compound This compound->Mps1

Caption: this compound inhibits Mps1 kinase, disrupting the Spindle Assembly Checkpoint and causing cell death.

Quantitative Data & Formulation

Precise and consistent formulation is critical for reliable experimental outcomes. The following tables outline a suggested formulation for creating a dosing solution of this compound suitable for in vivo studies and provide a template for recording administration parameters.

Table 1: this compound Formulation for In Vivo Administration

This protocol yields a 2.5 mg/mL suspended solution appropriate for oral (PO) and intraperitoneal (IP) administration.[1] It is highly recommended to prepare the working solution fresh on the day of use.[1]

ComponentExample Volume (for 1 mL)PercentagePurpose
This compound Stock (e.g., 25 mg/mL in DMSO)100 µL10%Active Pharmaceutical Ingredient
PEG300400 µL40%Co-solvent
Tween-8050 µL5%Surfactant/Emulsifier
Saline (0.9% NaCl)450 µL45%Vehicle
Table 2: Template for In Vivo Dosing Parameters

Researchers should empirically determine the optimal parameters for their specific mouse model and experimental goals, often starting with a Maximum Tolerated Dose (MTD) study.

ParameterValueNotes
Mouse Straine.g., BALB/c, SCID, NSG
Body Weight (g)Used for mg/kg dose calculation
Dose (mg/kg)To be determined by MTD/efficacy studies
Concentration (mg/mL)2.5 mg/mLBased on formulation in Table 1
Dosing Volume (µL/animal)Typically ≤ 200 µL for mice[4]
Administration Routee.g., PO, IP, IV[5]
Dosing Schedulee.g., QD (daily), BID (twice daily), Q3D (every 3 days)
Treatment Duration (days)

Experimental Protocols

Protocol for Preparation of this compound Dosing Solution (2.5 mg/mL)

This protocol details the steps to prepare a 1 mL working solution based on the formulation in Table 1.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: First, prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL). Ensure complete dissolution.

  • Add Co-solvents: In a sterile tube, add 400 µL of PEG300.

  • Add Stock Solution: Add 100 µL of the this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure even mixing.

  • Add Vehicle: Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension.

  • Final Check: The final concentration will be 2.5 mg/mL. Before administration, visually inspect the solution for any precipitation and vortex again if necessary.

Dosing_Prep_Workflow start Start: Prepare Dosing Solution prep_stock 1. Prepare 25 mg/mL This compound Stock in DMSO start->prep_stock add_peg 2. Add 400 µL PEG300 to a sterile tube prep_stock->add_peg add_stock_vortex 3. Add 100 µL this compound Stock & Vortex add_peg->add_stock_vortex add_tween_vortex 4. Add 50 µL Tween-80 & Vortex add_stock_vortex->add_tween_vortex add_saline_vortex 5. Add 450 µL Saline & Vortex add_tween_vortex->add_saline_vortex end End: 2.5 mg/mL Suspension Ready for Dosing add_saline_vortex->end

Caption: Workflow for the preparation of a 2.5 mg/mL this compound dosing solution.

Protocols for In Vivo Administration

The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the formulation's properties.[6] All procedures should be performed following IACUC-approved guidelines.

4.2.1 Oral Gavage (PO) This method delivers an exact dose to the gastrointestinal tract.[6][7]

  • Materials: Gavage needle (flexible or rigid with a ball tip), appropriate size syringe.

  • Procedure:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Insert the needle into the mouth, passing it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Slowly deliver the drug solution.

    • Carefully withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

4.2.2 Intraperitoneal Injection (IP) IP injection allows for rapid absorption of the compound.[6][8]

  • Materials: Sterile syringe with a fine needle (e.g., 25-27 gauge).[8]

  • Procedure:

    • Position the animal on its back with its head tilted down.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]

    • Insert the needle at a 30-40° angle, ensuring the bevel is facing up.

    • Slightly pull back on the plunger to ensure no fluid (blood or urine) is aspirated.

    • Inject the substance smoothly and withdraw the needle. Return the mouse to its cage and monitor.

4.2.3 Intravenous Injection (IV) IV injection provides immediate systemic circulation and 100% bioavailability.[6] The lateral tail vein is the most common site in mice.[4]

  • Materials: Sterile syringe with a fine needle (e.g., 27-30 gauge), mouse restrainer, heat lamp (optional, for vasodilation).

  • Procedure:

    • Place the mouse in a restrainer, exposing the tail. A heat lamp may be used briefly to dilate the tail veins.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry is often confirmed by a small flash of blood in the needle hub.

    • Inject the solution slowly. If significant resistance or a blister forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

General Workflow for In Vivo Efficacy Studies

Preclinical evaluation of this compound typically involves using tumor models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice.[9][10] The following workflow outlines the key steps in such a study.

Efficacy_Workflow General Workflow for In Vivo Efficacy Study cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Development cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint & Analysis cell_culture 1. Tumor Cell Culture (e.g., HeLa, MCF7) inoculation 3. Subcutaneous/ Orthotopic Inoculation cell_culture->inoculation animal_prep 2. Animal Acclimation (e.g., SCID mice) animal_prep->inoculation tumor_growth 4. Monitor Tumor Growth (Calipers/Imaging) inoculation->tumor_growth randomization 5. Randomize into Groups (Vehicle, this compound Doses) tumor_growth->randomization dosing 6. Administer Treatment (PO, IP, etc.) randomization->dosing monitoring 7. Monitor Body Weight, Tumor Volume & Health dosing->monitoring endpoint 8. Endpoint Reached (Tumor size limit, time) monitoring->endpoint Criteria Met analysis 9. Tissue Collection & Pharmacodynamic/Histo Analysis endpoint->analysis

Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in mouse models.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

While detailed PK/PD data for this compound is not widely published, such studies are essential for optimizing dosing schedules.[5]

  • Pharmacokinetics (PK): PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of this compound over time.[11] This typically involves dosing mice and collecting blood samples at multiple time points to measure plasma drug concentration via methods like LC-MS/MS.[12][13][14] These studies are crucial for determining key parameters like bioavailability, half-life (T½), and maximum plasma concentration (Cmax).[11]

  • Pharmacodynamics (PD): PD studies link drug exposure to a biological response. For this compound, this could involve collecting tumor tissue at various time points after dosing to measure the inhibition of Mps1 or downstream markers of mitotic catastrophe using techniques like immunohistochemistry or western blotting.[15]

By correlating PK and PD data, researchers can establish a therapeutic window and design dosing regimens that maintain an effective drug concentration at the tumor site while minimizing toxicity.[15]

References

Application Notes and Protocols: High-Throughput Screening with Empesertib for Synthetic Lethality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic lethality, a concept where the co-occurrence of two genetic events is lethal to a cell while a single event is not, presents a promising avenue for cancer therapy. This approach allows for the selective targeting of cancer cells with specific genetic alterations, while sparing normal, healthy cells. Empesertib, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1), is an ideal candidate for synthetic lethality screening.[1][2][3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular process that ensures the fidelity of chromosome segregation during mitosis.[4][5] In many cancer cells, particularly those with existing genomic instability or aneuploidy, the SAC is often under stress, making them exquisitely sensitive to further perturbation.[6][7] Inhibition of Mps1 by this compound disrupts the SAC, leading to catastrophic mitotic errors and subsequent cell death in susceptible cancer cells.[2][3][4]

These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify synthetic lethal partners with this compound. The protocols outlined below detail the experimental workflow, from initial screen design to hit validation and downstream data analysis.

Signaling Pathway: The Role of Mps1 in the Spindle Assembly Checkpoint

The Mps1 kinase is a master regulator of the spindle assembly checkpoint. During mitosis, Mps1 localizes to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. This inhibition of the APC/C prevents the premature separation of sister chromatids and ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. This compound, by inhibiting Mps1, prevents the formation of the MCC, leading to a premature exit from mitosis and chromosomal missegregation.

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Mitosis Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits NDC80 NDC80 Complex Mps1->NDC80 phosphorylates Bub1 Bub1 Mps1->Bub1 phosphorylates Aurora_B Aurora B Kinase Aurora_B->Mps1 activates Mad1_Mad2 Mad1-Mad2 Complex Bub1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Caption: Mps1 signaling at the kinetochore to regulate the spindle assembly checkpoint.

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screen to identify synthetic lethal interactions with this compound using a genetic library (e.g., siRNA, shRNA, or CRISPR).

HTS_Workflow High-Throughput Screening Workflow for this compound Synthetic Lethality Assay_Development Assay Development & Optimization Library_Preparation Genetic Library (siRNA/shRNA/CRISPR) Preparation Assay_Development->Library_Preparation Cell_Seeding Cell Seeding (e.g., SW480) Library_Preparation->Cell_Seeding Transfection_Transduction Transfection/ Transduction Cell_Seeding->Transfection_Transduction Empesertib_Treatment This compound Treatment Transfection_Transduction->Empesertib_Treatment Incubation Incubation Empesertib_Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Cell Viability Assay) Incubation->Data_Acquisition Data_Analysis Data Analysis & Hit Selection Data_Acquisition->Data_Analysis Hit_Validation Hit Validation Data_Analysis->Hit_Validation Dose_Response Dose-Response Analysis Hit_Validation->Dose_Response Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Validation->Secondary_Assays Target_Deconvolution Target Deconvolution & Mechanism of Action Studies Dose_Response->Target_Deconvolution Secondary_Assays->Target_Deconvolution

Caption: Experimental workflow for identifying synthetic lethal partners of this compound.

Experimental Protocols

Cell Line Selection and Culture
  • Recommended Cell Line: SW480 (colon cancer) is a suitable cell line as it has been reported to have high levels of Mps1 expression.[7][8] Other aneuploid cancer cell lines are also good candidates.[6][7]

  • Culture Conditions: Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well plate format using an siRNA library. It can be adapted for other genetic libraries and plate formats.

Materials:

  • SW480 cells

  • Leibovitz's L-15 Medium with 10% FBS

  • siRNA library (pooled or individual siRNAs)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well white, clear-bottom tissue culture plates

  • Liquid handling robotics for dispensing cells, reagents, and compounds

Procedure:

  • siRNA Plating: Using an automated liquid handler, dispense the siRNA library into the 384-well plates to a final concentration of 20 nM per well. Include non-targeting siRNA as a negative control and a validated lethal siRNA as a positive control.

  • Transfection Complex Formation: In a separate plate, prepare the transfection complexes by mixing the siRNA with diluted transfection reagent in Opti-MEM. Incubate for 20 minutes at room temperature.

  • Cell Seeding: Trypsinize and resuspend SW480 cells to a concentration of 1 x 10^5 cells/mL. Dispense 40 µL of the cell suspension (4,000 cells) into each well of the 384-well plates containing the siRNA.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2 to allow for gene knockdown.

  • This compound Treatment: Prepare a working solution of this compound in culture medium at a final concentration of 100 nM (or a predetermined IC20 concentration). Add 10 µL of the this compound solution to the appropriate wells. Add vehicle (DMSO) to the control wells.

  • Final Incubation: Incubate the plates for an additional 72 hours.

  • Cell Viability Assay: Equilibrate the plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Selection
  • Data Normalization: Normalize the raw luminescence data. A common method is to set the median of the non-targeting control wells to 100% viability and the median of the lethal control wells to 0% viability.

  • Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[9]

  • Hit Identification: Identify hits based on a statistical cutoff. A common approach is to select siRNAs that result in a cell viability that is 3 standard deviations below the mean of the non-targeting controls (Z-score < -3).[5]

Data Presentation

Table 1: High-Throughput Screening Parameters and Quality Control
ParameterRepresentative ValueDescription
Cell LineSW480Colon cancer cell line with high Mps1 expression.[7][8]
Genetic LibrarysiRNA (pooled)A library targeting the human kinome is a good starting point.
This compound Concentration100 nM (IC20)A sub-lethal concentration to identify synergistic effects.
Primary ReadoutCellTiter-Glo®Luminescent assay measuring intracellular ATP as an indicator of cell viability.[2][9]
Z'-Factor0.75A measure of assay quality, with >0.5 being acceptable.[9]
Hit CutoffZ-score < -3Statistical threshold for identifying significant decreases in cell viability.[5]
Table 2: Representative Hit Validation Data
Gene TargetsiRNA Sequence IDPrimary Screen Z-scoreValidated % Viability (vs. NT)
Gene X12345-3.235%
Gene Y67890-4.128%
Gene Z13579-3.542%
Non-TargetingN/A0.1100%

NT: Non-Targeting control

Hit Validation and Secondary Assays
  • Deconvolution of Pooled siRNAs: If a pooled siRNA library was used, individual siRNAs for each hit gene should be tested to confirm the phenotype.

  • Dose-Response Analysis: Perform a dose-response experiment for the validated hits with varying concentrations of this compound to confirm the synthetic lethal interaction and determine the potency of the combination.

  • Secondary Assays:

    • Apoptosis Assays: Use assays such as Caspase-Glo® 3/7 to determine if the observed cell death is due to apoptosis.

    • Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the effects of the combination treatment on cell cycle progression.

    • Orthogonal Validation: Confirm the synthetic lethal interaction using a different genetic perturbation method, such as CRISPR/Cas9-mediated knockout.

Conclusion

The protocols and guidelines presented here provide a robust framework for identifying novel synthetic lethal partners of this compound. A successful high-throughput screen has the potential to uncover new therapeutic strategies for cancers that are dependent on the Mps1 signaling pathway for their survival. The identified synthetic lethal interactions can then be further investigated to elucidate their underlying mechanisms and to guide the development of rational combination therapies for clinical applications.

References

Application Notes and Protocols for Crystal Violet Cell Proliferation Assay with Empesertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-proliferative effects of Empesertib (also known as BAY 1161909), a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, using the crystal violet cell proliferation assay.[1][2][3] This document offers a comprehensive guide for researchers in oncology and drug development to evaluate the efficacy of this compound in various cancer cell lines.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[2][4][5] The SAC ensures proper chromosome segregation during mitosis. Inhibition of Mps1 by this compound leads to a defective SAC, resulting in accelerated mitosis, chromosomal misalignment, and ultimately, cell death in rapidly dividing cancer cells.[2][4][5][6] Mps1 is overexpressed in a wide range of human tumors, making it an attractive target for cancer therapy.[4][6]

The crystal violet assay is a simple, reliable, and cost-effective method for quantifying the total biomass of adherent cells, making it suitable for determining cell viability and proliferation.[7][8][9] The assay is based on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells.[7][8] The amount of dye retained is proportional to the number of viable cells.

This document outlines the principles of the assay, provides a detailed experimental protocol, and presents sample data on the anti-proliferative activity of this compound.

Data Presentation

The following tables summarize the inhibitory effects of this compound on the proliferation of various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
Target Mps1 Kinase[1]
IC50 (Cell-free assay) < 1 nM[1][10]
Cell Line HeLa[10]
IC50 (Cell proliferation assay) < 400 nM[1][10]
Cell Line HeLa[10]
IC50 (Cell proliferation assay) 53 nM[10]

Table 2: Seeding Densities for Crystal Violet Assay

Cell LineSeeding Density (cells/well in 96-well plate)Reference
MCF75000[1][10]
DU1455000[1][10]
HeLa-MaTu-ADR5000[1][10]
NCI-H4603000[1][10]
HeLa-MaTu3000[1][10]
HeLa3000[1][10]
B16F101000[1][10]

Signaling Pathway

This compound targets the Mps1 kinase, a critical component of the spindle assembly checkpoint. The diagram below illustrates the simplified signaling pathway affected by this compound.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 activates SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins phosphorylates & activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers This compound This compound This compound->Mps1 inhibits

Caption: this compound inhibits Mps1 kinase, disrupting the spindle assembly checkpoint.

Experimental Workflow

The following diagram outlines the workflow for the crystal violet cell proliferation assay with this compound.

Crystal_Violet_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plates Start->Seed_Cells Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_this compound 3. Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_Treatment 4. Incubate for 4 days Add_this compound->Incubate_Treatment Fix_Cells 5. Fix cells with 11% glutaraldehyde Incubate_Treatment->Fix_Cells Wash_1 6. Wash plates with water (3x) Fix_Cells->Wash_1 Stain_Cells 7. Stain with 0.1% crystal violet solution Wash_1->Stain_Cells Wash_2 8. Wash plates with water (3x) Stain_Cells->Wash_2 Dry_Plates 9. Air dry plates Wash_2->Dry_Plates Solubilize_Dye 10. Solubilize dye with 10% acetic acid Dry_Plates->Solubilize_Dye Measure_Absorbance 11. Measure absorbance at 570 nm Solubilize_Dye->Measure_Absorbance Analyze_Data 12. Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the crystal violet cell proliferation assay.

Experimental Protocols

Materials and Reagents
  • Adherent cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution prepared in DMSO)

  • Crystal Violet Staining Solution (0.1% w/v in water)[1][10]

  • Fixation Solution (11% glutaraldehyde in PBS)[1][10]

  • Solubilization Solution (10% acetic acid in water)[1][10]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol
  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count the cells and adjust the concentration to the desired seeding density (refer to Table 2 for examples).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1][10]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range is 0.01 µM to 30 µM.[1]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.[1][10]

  • Crystal Violet Staining:

    • After the incubation period, carefully discard the medium.

    • Fix the cells by adding 20 µL of 11% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.[1][10]

    • Gently wash the plate three times with water.[1][10]

    • Air dry the plate completely at room temperature.[1][10]

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[1][10]

    • Wash the plate three times with water to remove excess stain.[1][10]

    • Air dry the plate completely at room temperature.[1][10]

  • Quantification:

    • Add 100 µL of 10% acetic acid solution to each well to solubilize the bound dye.[1][10]

    • Incubate the plate on a shaker for 15-20 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion

The crystal violet assay is a robust and straightforward method for evaluating the anti-proliferative effects of this compound. This protocol, along with the provided data and pathway information, serves as a valuable resource for researchers investigating the therapeutic potential of Mps1 kinase inhibitors in cancer. The accurate determination of IC50 values is crucial for the preclinical assessment of novel anti-cancer agents like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Empesertib Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Mps1 kinase inhibitor, Empesertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1). Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, cell death in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the known mechanisms of resistance?

The most well-documented mechanism of acquired resistance to Mps1 inhibitors, like this compound, is the development of point mutations within the ATP-binding pocket of the Mps1 kinase domain.[1][2] These mutations can sterically hinder the binding of the inhibitor to the kinase, thereby reducing its efficacy.

One of the most studied mutations is at the cysteine 604 position (C604Y).[2][3] This mutation has been shown to significantly increase the IC50 value of Mps1 inhibitors. Research has also identified other mutations, such as I531M, I598F, and S611R, that can confer resistance.[1]

It is also important to note that some cancer cell lines may develop resistance to Mps1 inhibitors without acquiring mutations in the Mps1 gene, suggesting the existence of "off-target" resistance mechanisms, though these are less well characterized.[1]

Q3: How can I determine if my resistant cell line has a mutation in the Mps1 kinase domain?

To determine if your this compound-resistant cell line has a mutation in the Mps1 kinase domain, you will need to perform sanger sequencing of the Mps1 gene.

  • Step 1: RNA Extraction and cDNA Synthesis: Isolate total RNA from both your parental (sensitive) and resistant cancer cell lines. Then, use reverse transcriptase to synthesize complementary DNA (cDNA).

  • Step 2: PCR Amplification: Design primers that flank the Mps1 kinase domain. Use these primers to amplify the target region from the cDNA of both cell lines via Polymerase Chain Reaction (PCR).

  • Step 3: DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Step 4: Sequence Analysis: Compare the sequence of the Mps1 kinase domain from your resistant cell line to that of the parental cell line and the reference sequence for human Mps1 (also known as TTK). This will allow you to identify any point mutations.

Q4: Are there strategies to overcome this compound resistance?

Yes, several strategies can be employed to overcome or circumvent resistance to this compound:

  • Alternative Mps1 Inhibitors: Studies have shown that there is limited cross-resistance between different Mps1 inhibitors.[1] Therefore, if resistance is due to a specific mutation, switching to an Mps1 inhibitor with a different chemical scaffold may be effective. For example, the Mps1 inhibitor Reversine has been shown to be effective against the C604Y mutant that confers resistance to other Mps1 inhibitors.[2][3]

  • Combination Therapies: A common strategy to overcome drug resistance is to use combination therapies that target parallel or downstream signaling pathways.[4] While specific synergistic combinations with this compound are still under investigation, targeting pathways that are often dysregulated in cancer, such as the PI3K/Akt or MAPK pathways, could be a rational approach. The goal is to inhibit the cancer cell's ability to compensate for the loss of Mps1 activity.

  • Targeting CDC20: Recent research has indicated that high expression levels of CDC20, a co-activator of the anaphase-promoting complex/cyclosome (APC/C), are associated with increased sensitivity to Mps1 inhibitors.[5] Conversely, depletion of CDC20 can confer resistance.[5] This suggests that therapeutic strategies that modulate CDC20 levels could potentially resensitize cells to this compound.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my cell line over time.

  • Possible Cause 1: Acquired Mutation in Mps1.

    • Troubleshooting Step: As detailed in FAQ Q3, sequence the Mps1 kinase domain to check for mutations.

  • Possible Cause 2: Emergence of a resistant sub-population of cells.

    • Troubleshooting Step: Perform single-cell cloning of your resistant cell line population to isolate and characterize individual clones. This will allow you to determine if the resistance is heterogeneous within the population.

  • Possible Cause 3: Off-target resistance mechanisms.

    • Troubleshooting Step: Investigate potential bypass signaling pathways. Perform western blotting to analyze the activation status (i.e., phosphorylation) of key proteins in pathways such as PI3K/Akt and MAPK in your sensitive and resistant cell lines.

Problem 2: High variability in my cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure you are using a consistent number of cells for each well in your assay. Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate).

  • Possible Cause 2: Edge effects in the microplate.

    • Troubleshooting Step: Avoid using the outer wells of your microplate for experimental samples, as these are more prone to evaporation, leading to changes in drug concentration and cell growth. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Drug instability.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: IC50 Values of Mps1 Inhibitors Against Wild-Type and Mutant Mps1

CompoundMps1 GenotypeIC50 (nM)Fold Change in Resistance
Cpd-5 Wild-Type9.2 ± 1.6-
C604Y Mutant170 ± 30~18.5-fold
NMS-P715 Wild-Type139 ± 16-
C604Y Mutant3016 ± 534~21.7-fold

Data adapted from Hiruma, Y., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures.

Mandatory Visualizations

Empesertib_Mechanism_of_Action cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Chromosome Missegregation Chromosome Missegregation Anaphase->Chromosome Missegregation Mps1 Mps1 SAC_Proteins Other SAC Proteins Mps1->SAC_Proteins activates SAC_Proteins->Anaphase inhibits premature entry This compound This compound This compound->Mps1 inhibits Cell Death Cell Death Chromosome Missegregation->Cell Death

Caption: this compound inhibits Mps1, leading to SAC disruption and cell death.

Resistance_Mechanism cluster_WT Wild-Type Mps1 cluster_Mutant Resistant Mps1 Mps1_WT Mps1 Kinase Domain (Wild-Type) Empesertib_WT This compound Empesertib_WT->Mps1_WT binds and inhibits Mps1_Mutant Mps1 Kinase Domain (e.g., C604Y Mutation) Empesertib_Mutant This compound Empesertib_Mutant->Mps1_Mutant binding is blocked

Caption: Point mutations in Mps1 can prevent this compound from binding.

Experimental_Workflow start Start with Sensitive Cell Line culture Culture cells with increasing concentrations of this compound start->culture isolate Isolate and expand resistant colonies culture->isolate characterize Characterize Resistant Cell Line isolate->characterize ic50 Determine IC50 (e.g., MTT Assay) characterize->ic50 sequencing Sequence Mps1 Kinase Domain characterize->sequencing western Western Blot for Bypass Pathways characterize->western

Caption: Workflow for generating and characterizing this compound-resistant cells.

Experimental Protocols

1. Determination of IC50 using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM) and then a narrower range for subsequent experiments.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Return the plate to the incubator and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

References

Empesertib Technical Support Center: Off-Target Effects and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the off-target effects and selectivity profile of empesertib (BAY 1161909), a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2][3] This resource is designed to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues related to the selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Monopolar Spindle 1 (MPS1), a serine/threonine kinase crucial for the spindle assembly checkpoint.[1][3] this compound is a highly potent inhibitor of MPS1 with a reported IC50 value of less than 1 nM.[2][4]

Q2: What are the known off-target kinases of this compound?

A2: At a concentration of 1 µM, this compound has been shown to inhibit c-Jun N-terminal kinase 2 (JNK2) and c-Jun N-terminal kinase 3 (JNK3).[5] However, in a broad kinase panel of 230 kinases, no other significant off-target inhibition was observed at a concentration of 100 nM, indicating a high degree of selectivity at lower concentrations.[5]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[4]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3][4]

Q5: How should I interpret the selectivity data for this compound in my experiments?

A5: When using this compound, it is crucial to consider the concentration being used. At concentrations well below 100 nM, the inhibitor is highly selective for MPS1. However, at concentrations approaching or exceeding 1 µM, off-target effects on JNK2 and JNK3 should be considered. It is advisable to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects.

Quantitative Selectivity Profile

The following table summarizes the known on-target and off-target activities of this compound.

TargetAssay TypeIC50 / % InhibitionReference
MPS1 (TTK) HTRF-based kinase assay< 1 nM[2][4]
JNK2 Kinase Panel Screen54% inhibition @ 1 µM[5]
JNK3 Kinase Panel Screen84% inhibition @ 1 µM[5]
Kinase Panel (230 kinases) Millipore Kinase PanelNo significant inhibition @ 100 nM[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a general guideline for determining the in vitro potency of this compound against a kinase of interest.

G Workflow: In Vitro Kinase Inhibition Assay (HTRF) prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP mix_reagents Add Kinase and Substrate to Assay Plate prep_reagents->mix_reagents prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add this compound Dilutions to Plate prep_inhibitor->add_inhibitor mix_reagents->add_inhibitor initiate_reaction Add ATP to Initiate Kinase Reaction add_inhibitor->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate add_detection Add HTRF Detection Reagents incubate->add_detection read_plate Read Plate on HTRF-compatible Reader add_detection->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data

Workflow for a typical HTRF-based in vitro kinase assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., biotinylated peptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

  • This compound

  • HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

  • 384-well low-volume microtiter plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the kinase and substrate to the assay plate.

  • Add the this compound dilutions to the plate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio and plot the data against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (Crystal Violet Staining)

This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.

G Workflow: Cell Proliferation Assay (Crystal Violet) seed_cells Seed Cells in 96-well Plates incubate_overnight Incubate Overnight to Allow Attachment seed_cells->incubate_overnight treat_cells Treat Cells with Serial Dilutions of this compound incubate_overnight->treat_cells incubate_treatment Incubate for 72-96 hours treat_cells->incubate_treatment fix_cells Fix Cells with Glutaraldehyde incubate_treatment->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells wash_cells Wash Excess Stain stain_cells->wash_cells solubilize_dye Solubilize Dye with Acetic Acid wash_cells->solubilize_dye read_absorbance Read Absorbance at ~570 nm solubilize_dye->read_absorbance analyze_data Analyze Data and Calculate GI50 read_absorbance->analyze_data

Workflow for a crystal violet cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • Glutaraldehyde solution (e.g., 11%)

  • Crystal Violet solution (0.1% in water)

  • 10% Acetic Acid solution

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubate the plates for 72-96 hours.

  • Carefully remove the medium and fix the cells by adding a glutaraldehyde solution for 15 minutes at room temperature.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with the crystal violet solution for 20 minutes at room temperature.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the bound dye by adding 10% acetic acid to each well.

  • Read the absorbance at approximately 570 nm using a plate reader.

  • Plot the absorbance values against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Guides

In Vitro Kinase Assays

G Troubleshooting: In Vitro Kinase Assays cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution high_variability High Variability Between Replicates pipetting_error Pipetting Inaccuracy high_variability->pipetting_error reagent_degradation Reagent Degradation high_variability->reagent_degradation low_signal Low Signal or No Inhibition low_signal->reagent_degradation suboptimal_conc Suboptimal Reagent Concentrations low_signal->suboptimal_conc incorrect_buffer Incorrect Buffer Conditions low_signal->incorrect_buffer compound_precipitation Compound Precipitation low_signal->compound_precipitation high_background High Background Signal assay_interference Compound Interference with Assay Signal high_background->assay_interference check_pipettes Calibrate and Check Pipettes pipetting_error->check_pipettes fresh_reagents Use Freshly Prepared Reagents reagent_degradation->fresh_reagents reagent_degradation->fresh_reagents optimize_reagents Optimize Kinase, Substrate, and ATP Concentrations suboptimal_conc->optimize_reagents verify_buffer Verify Buffer pH and Components incorrect_buffer->verify_buffer check_solubility Check this compound Solubility in Assay Buffer compound_precipitation->check_solubility run_control_assay Run Control Assay without Kinase assay_interference->run_control_assay

Troubleshooting common issues in in vitro kinase assays.
Cell-Based Assays

G Troubleshooting: Cell-Based Assays cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution inconsistent_results Inconsistent Results cell_health Poor Cell Health or High Passage Number inconsistent_results->cell_health compound_instability Compound Instability in Media inconsistent_results->compound_instability high_cytotoxicity High Cytotoxicity at Low Concentrations dmso_toxicity DMSO Toxicity high_cytotoxicity->dmso_toxicity no_effect No Observed Effect no_effect->compound_instability incorrect_dosing Incorrect Dosing no_effect->incorrect_dosing cell_line_resistance Cell Line Insensitivity/Resistance no_effect->cell_line_resistance check_cells Use Healthy, Low-Passage Cells cell_health->check_cells dmso_control Include DMSO Vehicle Control and Keep DMSO <0.5% dmso_toxicity->dmso_control fresh_media Prepare Fresh Treatment Media compound_instability->fresh_media compound_instability->fresh_media verify_dilutions Verify Serial Dilutions incorrect_dosing->verify_dilutions test_other_lines Test on a Panel of Cell Lines cell_line_resistance->test_other_lines

Troubleshooting common issues in cell-based assays.

References

Identifying potential experimental artifacts with Empesertib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential experimental artifacts when working with Empesertib, a selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase.[1] Its primary mechanism involves binding to and inhibiting the activity of Mps1 kinase. This inhibition leads to the inactivation of the spindle assembly checkpoint (SAC), causing accelerated mitosis, chromosomal misalignment, and ultimately, cell death in cancer cells where Mps1 is overexpressed.

Q2: What are the known off-target effects of this compound?

While this compound is a highly selective inhibitor for Mps1 (TTK), in vitro kinase profiling has revealed potential off-target activity. A screening against 230 kinases showed that at a concentration of 1 µmol/L, this compound inhibits JNK2 and JNK3 by more than 50%.[2] No other significant off-target kinase activity was observed at a concentration of 100 nmol/L.[2] Researchers should consider these potential off-target effects when designing experiments and interpreting results, especially at higher concentrations of the inhibitor.

Q3: Are there known resistance mechanisms to this compound?

While specific resistance mechanisms to this compound have not been detailed in the available literature, resistance to Mps1 inhibitors, in general, has been documented. Mutations within the ATP-binding pocket of the Mps1 kinase can reduce the binding affinity of inhibitors, leading to decreased efficacy. For example, a mutation at the Cys604 residue of the Mps1 kinase has been shown to confer resistance to other Mps1 inhibitors.

Q4: What are the recommended solvent and storage conditions for this compound?

For in vitro use, this compound can be dissolved in DMSO.[3] It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted in an appropriate aqueous buffer for experiments. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Cell-Based Assays

Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation.

Potential Cause Troubleshooting Step
Compound Solubility Ensure this compound is fully dissolved in the final culture medium. Precipitates can lead to a lower effective concentration. Consider preparing fresh dilutions from the DMSO stock for each experiment. For some poorly soluble drugs, supersaturation may occur, which can affect absorption and efficacy.
Cell Line Specificity The sensitivity to this compound can vary between different cell lines.[4] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Drug Resistance Prolonged exposure to the inhibitor may lead to the development of resistant cell populations. Consider using early-passage cells and periodically re-evaluating the IC50.
Assay Artifacts In assays that measure metabolic activity (e.g., MTT, MTS), this compound or its metabolites could potentially interfere with the readout. Consider using an alternative proliferation assay, such as direct cell counting or a DNA synthesis assay (e.g., BrdU incorporation), to confirm results.

Issue 2: Unexpected cell cycle arrest profile in flow cytometry.

Potential Cause Troubleshooting Step
Incomplete Mitotic Arrest At sub-optimal concentrations, this compound may not induce a complete mitotic arrest, leading to a mixed population of cells in different mitotic stages. Titrate the concentration of this compound to achieve the desired effect.
Mitotic Slippage Prolonged mitotic arrest can sometimes be followed by mitotic slippage, where cells exit mitosis without proper chromosome segregation.[5] This can result in a population of tetraploid G1 cells. Analyze DNA content at multiple time points to capture the dynamics of mitotic arrest and potential slippage.
Apoptosis Induction As a consequence of mitotic errors, this compound treatment can lead to apoptosis.[6] Co-staining with an apoptosis marker (e.g., Annexin V) can help to distinguish apoptotic cells from those in specific cell cycle phases.
Biochemical Assays

Issue 3: Variability in in vitro kinase assay results.

Potential Cause Troubleshooting Step
Enzyme Activity Ensure the Mps1 kinase used in the assay is active and used at an appropriate concentration within the linear range of the assay.
ATP Concentration As an ATP-competitive inhibitor, the apparent potency of this compound will be influenced by the ATP concentration in the assay. Maintain a consistent ATP concentration across all experiments.
Assay Interference In fluorescence-based assays, this compound could potentially interfere with the fluorescent signal (quenching or autofluorescence).[7][8] Run appropriate controls, such as this compound in the absence of the enzyme or substrate, to check for interference.
In Vivo Experiments

Issue 4: Poor in vivo efficacy despite good in vitro potency.

Potential Cause Troubleshooting Step
Poor Bioavailability While this compound is described as orally bioavailable, formulation can significantly impact its absorption.[9][10] Ensure an appropriate vehicle is used for administration. For poorly water-soluble drugs, specialized formulations may be required to achieve adequate in vivo exposure.
Drug Metabolism The metabolic stability of this compound in the chosen animal model may differ from in vitro predictions. Conduct pharmacokinetic studies to determine the in vivo half-life and exposure levels of this compound.
Drug-Drug Interactions If co-administering this compound with other compounds, be aware of potential drug-drug interactions that could alter its metabolism and efficacy.[11][12][13]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50Reference
HTRF-based MPS1 assayMps1 (TTK)1.7 nM[2]
HeLa Cell ProliferationHeLa< 400 nM[3]

Table 2: Off-Target Kinase Inhibition Profile of this compound

Kinase% Inhibition @ 1 µM
JNK254%
JNK384%
Data from a screening of 230 kinases. No other kinase was inhibited by more than 50% at 1 µM.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (Crystal Violet)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 30 µM). Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the cells for 72-96 hours.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with water and stain with 0.1% crystal violet solution for 20 minutes.

  • Destaining and Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the stain with 10% acetic acid and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Mps1 Kinase Assay (HTRF)
  • Reaction Setup: In a suitable assay plate, add Mps1 kinase, a biotinylated peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add HTRF detection reagents (e.g., streptavidin-XL665 and a europium cryptate-labeled anti-phosphoserine/threonine antibody).

  • Signal Measurement: Incubate the plate at room temperature to allow for the development of the HTRF signal and then read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Empesertib_Signaling_Pathway cluster_downstream Downstream Effects of Mps1 Inhibition This compound This compound Mps1 Mps1 Kinase (TTK) This compound->Mps1 Inhibition SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activation Mitosis Mitosis Chrom_Misalign Chromosomal Misalignment SAC->Mitosis Regulation Aneuploidy Aneuploidy Cell_Death Cell Death Chrom_Misalign->Aneuploidy Aneuploidy->Cell_Death

Caption: this compound inhibits Mps1 kinase, leading to SAC inactivation and mitotic errors.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, cells, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, timing, etc.) Check_Reagents->Check_Protocol Reagents OK Modify_Experiment Modify Experiment Based on Findings (e.g., change assay, titrate compound) Check_Reagents->Modify_Experiment Reagents Faulty Consider_Artifacts Consider Potential Artifacts (off-target effects, assay interference) Check_Protocol->Consider_Artifacts Protocol Correct Check_Protocol->Modify_Experiment Protocol Error Consult_Literature Consult Literature for Similar Issues with Mps1 Inhibitors Consider_Artifacts->Consult_Literature Artifact Suspected Contact_Support Contact Technical Support Consider_Artifacts->Contact_Support No Obvious Artifact Consult_Literature->Modify_Experiment Resolution Problem Resolved Modify_Experiment->Resolution

References

Optimizing Empesertib Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Empesertib in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as BAY 1161909, is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death in proliferating cancer cells.[1][3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A common starting concentration range for this compound in cell-based proliferation assays is between 0.01 µM and 30 µM.[4][5] However, the optimal concentration is highly dependent on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the IC50 value for your specific experimental system.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[6] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used. To prepare a 10 mM stock solution, dissolve 5.6 mg of this compound (Molecular Weight: 559.6 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: For how long should I treat my cells with this compound?

The incubation time for this compound treatment can vary depending on the assay. For cell proliferation assays, a 4-day incubation period has been reported.[4][5] For shorter-term assays, such as analyzing protein phosphorylation by Western blot, a treatment time of a few hours may be sufficient. It is advisable to perform a time-course experiment to determine the optimal duration for your specific research question.

Troubleshooting Guides

Cell Viability Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicates Uneven cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects.[7]
IC50 value is much higher or lower than expected Incorrect drug concentration, cell line resistance/sensitivity, assay incubation time.Verify the concentration of your this compound stock solution. Ensure the cell line is not known to be resistant to Mps1 inhibitors. Optimize the incubation time; a shorter or longer duration may be required.
No significant effect of this compound on cell viability Inactive compound, very high cell density, insufficient incubation time.Test the activity of this compound in a sensitive positive control cell line. Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment. Increase the incubation time.
"Edge effect" observed in 96-well plates Increased evaporation in the outer wells leading to higher effective compound concentrations.Avoid using the outermost wells for experimental samples. Fill the peripheral wells with sterile media or PBS to maintain humidity.
Western Blotting
Issue Possible Cause Troubleshooting Steps
Weak or no signal for phosphorylated target Inefficient cell lysis, low antibody concentration, short exposure time.Use a lysis buffer containing phosphatase inhibitors. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[8] Increase the exposure time during detection.
High background Insufficient blocking, high antibody concentration, inadequate washing.Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[9] Titrate the primary and secondary antibody concentrations. Increase the number and duration of wash steps.[10]
Non-specific bands Antibody cross-reactivity, protein degradation.Use a more specific primary antibody. Ensure samples are prepared with protease inhibitors and kept on ice.
Phospho-signal decreases with this compound treatment as expected, but total protein levels also decrease This compound is inducing apoptosis or cell cycle arrest, leading to a reduction in total protein.Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH, β-actin) to confirm a specific decrease in phosphorylation. Perform a time-course experiment to observe effects at earlier time points before significant cell death occurs.
Kinase Assays
Issue Possible Cause Troubleshooting Steps
High background signal in "no enzyme" control Contaminated reagents, substrate instability.Use fresh, high-quality reagents. Ensure the substrate is stable under the assay conditions.
Low signal-to-background ratio Suboptimal enzyme concentration, incorrect ATP concentration.Titrate the Mps1 enzyme to find a concentration that gives a robust signal. The IC50 of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration; use an ATP concentration near the Km value for Mps1.[11]
Inconsistent results between experiments Variability in reagent preparation, temperature fluctuations.Prepare master mixes for reagents to minimize pipetting variability. Ensure a stable and consistent incubation temperature.
This compound appears less potent than expected High ATP concentration in the assay, inhibitor degradation.As this compound is an ATP-competitive inhibitor, its apparent potency will decrease with increasing ATP concentrations.[11] Use a lower, physiological concentration of ATP. Ensure the this compound stock solution is properly stored and has not degraded.

Quantitative Data Summary

This compound IC50 Values
Assay Type Cell Line IC50 Value Reference
Mps-1 Kinase Assay-< 1 nM[4][5]
Proliferation AssayHeLa< 400 nM[4][5]
Proliferation AssayPanel of 86 cancer cell linesMedian IC50 = 6.7 nM[6]
Metaphase Arrest InhibitionHeLa56 nM[6]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72-96 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Mps1 Pathway
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the protein of interest (e.g., phospho-Mps1, total Mps1, or a downstream target) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control.

In Vitro Mps1 Kinase Assay
  • Reaction Setup: In a 96-well plate, add the following components in this order: assay buffer, recombinant Mps1 enzyme, and this compound at various concentrations.

  • Pre-incubation: Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (e.g., a specific peptide substrate for Mps1) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based or luminescence-based assay kit that measures ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Empesertib_Signaling_Pathway cluster_mitosis Mitosis Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Anaphase Anaphase Spindle_Assembly_Checkpoint->Anaphase Prevents Premature Entry Cell_Death Cell Death Mps1 Mps1 Kinase Mps1->Spindle_Assembly_Checkpoint Activates Anaphase->Cell_Death Incorrect Segregation Leads to This compound This compound This compound->Mps1 Inhibits

Caption: this compound's mechanism of action on the Mps1 signaling pathway.

Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow start Start seed Seed Cells (96-well plate) start->seed treat Treat with This compound seed->treat incubate Incubate (72-96h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: A typical workflow for a cell viability assay using this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Unexpected Western Blot Results start Unexpected Result no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg non_specific Non-specific Bands start->non_specific check_ab Check Antibody Concentration/Activity no_signal->check_ab Yes check_lysis Optimize Lysis Buffer no_signal->check_lysis No check_blocking Optimize Blocking high_bg->check_blocking Yes check_washing Increase Washes high_bg->check_washing No check_sample Check Sample Integrity non_specific->check_sample Yes change_ab Change Primary Antibody non_specific->change_ab No

Caption: A logical approach to troubleshooting common Western blot issues.

References

Managing Empesertib stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Empesertib in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 35 mg/mL.[1] It is insoluble in water. For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[1]

Q2: How should I store the powdered form of this compound?

A2: The powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: Aliquoted stock solutions of this compound in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: this compound is a triazolopyridine derivative and, like many small molecules, may have limited stability in aqueous solutions, including cell culture media, over extended periods. The stability can be affected by factors such as pH, temperature, and the presence of media components. For long-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions.

Q5: How often should the cell culture medium containing this compound be replaced in long-term experiments?

A5: Due to potential degradation, it is recommended to replace the medium with freshly prepared this compound solution regularly. The frequency of media changes will depend on the stability of this compound under your specific experimental conditions (e.g., cell line, media formulation, temperature). A preliminary stability study is recommended to determine the optimal media change schedule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of drug activity over time in a long-term experiment. Degradation of this compound in the cell culture medium at 37°C.1. Increase the frequency of media changes with freshly prepared this compound. 2. Conduct a stability study to determine the degradation rate of this compound under your experimental conditions (see Experimental Protocols section). 3. Consider using a lower incubation temperature if experimentally feasible.
Precipitation of this compound in the cell culture medium. The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.1. Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to the cells (typically <0.5%). 2. Prepare a more diluted stock solution in DMSO before adding to the medium. 3. Gently warm the medium to aid dissolution, but avoid high temperatures that could accelerate degradation.
Inconsistent experimental results between batches. 1. Inconsistent preparation of this compound stock or working solutions. 2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.1. Follow a standardized protocol for solution preparation. 2. Always use freshly thawed aliquots of the stock solution. Avoid using a stock solution that has been repeatedly frozen and thawed. 3. Qualify each new batch of this compound to ensure consistent potency.
Observed cellular effects are not consistent with Mps1 inhibition. 1. Off-target effects at high concentrations. 2. Presence of active degradation products.1. Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. 2. Analyze the stability of this compound and the potential formation of degradation products using analytical methods like HPLC-MS.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureShelf Life
Powder--20°C3 years[1]
4°C2 years[1]
Stock SolutionDMSO-80°C2 years[1]
-20°C1 year[1]

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 35 mg/mL[1]
WaterInsoluble

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C or -20°C as recommended.

Protocol for Assessing the Long-Term Stability of this compound in Cell Culture Medium

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Materials:

    • This compound stock solution in DMSO

    • Cell culture medium (the same type used in your long-term experiments)

    • Sterile tubes or plates

    • Incubator set to 37°C with 5% CO₂

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.

    • Distribute the solution into sterile tubes or wells of a plate.

    • Incubate the samples at 37°C in a CO₂ incubator.

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours, and weekly for longer-term studies), remove an aliquot for analysis.

    • Store the collected aliquots at -80°C until analysis to prevent further degradation.

    • Analyze the concentration of the remaining intact this compound in each aliquot using a validated HPLC method.

    • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the culture medium.

Visualizations

Empesertib_Signaling_Pathway cluster_0 This compound Action cluster_1 Spindle Assembly Checkpoint (SAC) This compound This compound Mps1 Mps1 Kinase This compound->Mps1 Inhibition MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC Activation Kinetochore Unattached Kinetochores Kinetochore->Mps1 Activation APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibition Anaphase Anaphase Progression APC_C->Anaphase Leads to

Caption: this compound inhibits Mps1 kinase, a key regulator of the Spindle Assembly Checkpoint.

Experimental_Workflow start Start: Prepare this compound working solution in media incubate Incubate at 37°C, 5% CO₂ start->incubate sample Collect aliquots at defined time points (e.g., 0, 24, 48, 72h) incubate->sample store Store aliquots at -80°C sample->store analyze Analyze this compound concentration by HPLC store->analyze data Plot concentration vs. time analyze->data end Determine degradation rate and half-life data->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Cell-line specific responses to Empesertib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Empesertib in pre-clinical studies. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data on cell-line specific responses to this Mps1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase, Monopolar Spindle 1 (Mps1).[1][2][3] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular process that ensures the proper segregation of chromosomes during mitosis.[4][5][6][7][8] By inhibiting Mps1, this compound inactivates the SAC, leading to accelerated and aberrant mitosis, chromosomal misalignment, and aneuploidy, which ultimately induces cell death in cancer cells that overexpress Mps1.[2][3]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines. While specific IC50 values for a comprehensive panel are not publicly available in a structured format, it has been reported to inhibit proliferation in a panel of 86 cancer cell lines with a median IC50 of 6.7 nM.[9] It has been tested in various cell lines including HeLa (cervical cancer), MCF7 (breast cancer), DU145 (prostate cancer), NCI-H460 (lung cancer), and B16F10 (melanoma).[1]

Q3: What are the known off-target effects of this compound?

While this compound is a selective inhibitor of Mps1, the potential for off-target effects, as with any kinase inhibitor, should be considered. Specific off-target effects for this compound are not extensively documented in publicly available literature. However, it is crucial to include appropriate controls in your experiments to account for any potential off-target activities. This can include using a structurally unrelated Mps1 inhibitor or a catalytically inactive version of this compound if available.

Q4: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in DMSO at concentrations of 100 mg/mL (178.69 mM).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in your experiments should be kept low (typically ≤ 0.1%) and consistent across all treatment and control groups to minimize solvent-induced artifacts.

Quantitative Data

Table 1: this compound In Vitro Efficacy

While a comprehensive, publicly available dataset of this compound's IC50 values across a wide panel of cancer cell lines is limited, the following table summarizes the available information and provides a template for organizing your experimental data.

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer< 400[1]
Panel of 86 Cancer Cell LinesVarious6.7 (median)[9]

Researchers are encouraged to determine the specific IC50 of this compound in their cell line of interest using the protocols provided below.

Experimental Protocols

Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT, XTT, or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 8-10 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72-96 hours).

  • Cell Viability Measurement:

    • For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1X, 1X, and 10X of the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use trypsin and neutralize with complete medium.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with different concentrations of this compound and a vehicle control for a desired time period (e.g., 48 or 72 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low cytotoxic effect observed - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to Mps1 inhibition.- this compound has degraded.- Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM).- Increase the incubation time (e.g., up to 96 hours).- Confirm Mps1 expression in your cell line. Consider testing other cell lines known to be sensitive.- Use a fresh aliquot of this compound stock solution.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.- Calibrate pipettes regularly. Prepare a master mix of each drug concentration.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Unexpected cell cycle arrest profile (e.g., G1 arrest instead of G2/M accumulation) - Off-target effects of this compound at high concentrations.- Cell line-specific response.- Use lower concentrations of this compound, closer to the IC50 value.- Validate the effect with another Mps1 inhibitor.- Investigate the status of cell cycle checkpoint proteins (e.g., p53, p21) in your cell line.
This compound precipitates in the cell culture medium - Poor solubility at the working concentration.- Interaction with media components.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).- Prepare fresh working solutions from a DMSO stock immediately before use.- Consider using a different formulation or a solubilizing agent if the issue persists, but validate its effect on the cells.

Visualizations

Mps1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Mps1 Kinase cluster_downstream Downstream Effectors (Spindle Assembly Checkpoint) Aurora_B Aurora B Mps1 Mps1 Aurora_B->Mps1 Activates PP2A_B56 PP2A-B56 PP2A_B56->Mps1 Inhibits Knl1 Knl1 Mps1->Knl1 Phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Activates Cdc20 Cdc20 Mad1_Mad2->Cdc20 Inhibits APC_C APC/C Cdc20->APC_C Activates Mitotic_Exit Mitotic_Exit APC_C->Mitotic_Exit Promotes This compound This compound This compound->Mps1 Inhibits

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plates Prepare_this compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound/Vehicle Prepare_this compound->Treat_Cells Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treat_Cells->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat_Cells->Apoptosis IC50_Determination IC50 Calculation Cell_Viability->IC50_Determination Cell_Cycle_Analysis Cell Cycle Profile Analysis Cell_Cycle->Cell_Cycle_Analysis Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quantification

Caption: General Experimental Workflow for this compound Treatment.

Troubleshooting_Logic Start Experiment Fails to Show Expected Outcome Check_Reagents Are Reagents (this compound, Cells) Valid? Start->Check_Reagents Check_Protocol Was the Protocol Followed Correctly? Check_Reagents->Check_Protocol Yes Redo_Experiment Repeat Experiment with Fresh Reagents Check_Reagents->Redo_Experiment No Check_Concentration Is the this compound Concentration Optimal? Check_Protocol->Check_Concentration Yes Optimize_Protocol Review and Optimize Protocol Steps Check_Protocol->Optimize_Protocol No Dose_Response Perform a Dose-Response Experiment Check_Concentration->Dose_Response No Consult_Literature Consult Literature for Cell-Line Specifics Check_Concentration->Consult_Literature Yes End Problem Solved Redo_Experiment->End Optimize_Protocol->End Dose_Response->End Consult_Literature->End

Caption: Troubleshooting Logic Flowchart for this compound Experiments.

References

Validation & Comparative

A Head-to-Head Comparison of MPS1 Inhibitors: Empesertib vs. CFI-402257

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monopolar spindle 1 (MPS1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anticancer therapies. This guide provides a detailed, objective comparison of two prominent MPS1 inhibitors, Empesertib (BAY1161909) and CFI-402257, summarizing key experimental data to inform research and development decisions.

Mechanism of Action

Both this compound and CFI-402257 are potent and selective inhibitors of MPS1 kinase.[1][2] By inhibiting MPS1, these small molecules disrupt the spindle assembly checkpoint, leading to premature entry into anaphase, chromosome missegregation, and ultimately, aneuploidy-induced cell death in cancer cells.[3][4][5]

Quantitative Performance Data

The following tables summarize the key in vitro and in vivo performance metrics for this compound and CFI-402257 based on available experimental data.

Table 1: In Vitro Potency and Selectivity

ParameterThis compound (BAY1161909)CFI-402257Reference
MPS1/TTK IC50 < 1 nM1.7 nM[5][6]
MPS1/TTK Ki Not explicitly reported0.09 ± 0.02 nM[5]
Kinase Selectivity Inhibited only JNK2 and JNK3 by more than 50% at 1 µM in a panel of 230 kinases.No significant inhibition of 265 other kinases at 1 µM.[7][8]

Table 2: Cellular Activity

Cell LineThis compound (IC50)CFI-402257 (GI50)Reference
HeLa< 400 nMNot explicitly reported[6]
HCT116Not explicitly reported15 nM[9]
Ovarian Cancer CellsNot explicitly reported30 nM[9]
Breast Cancer CellsNot explicitly reported160 nM[9]

Table 3: Pharmacokinetic Properties

ParameterThis compound (BAY1161909)CFI-402257Reference
Oral Bioavailability Rat: >70%, Dog: >50%, Human: >60% (Fmax)Orally active in mouse models.
Maximum Concentration (Cmax) Not explicitly reported1,070 ng/mL (at 6.5 mg/kg in mice)[7]
Area Under the Curve (AUC0–24h) Not explicitly reported3,170 ng⋅h/mL (at 6.5 mg/kg in mice)[7]
Elimination Half-life (t1/2) Not explicitly reported2-3 hours (in mice)[7]

Experimental Protocols

MPS1 Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against MPS1.

  • Reagents and Materials:

    • Recombinant human MPS1/TTK enzyme

    • Kinase buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)

    • ATP (at a concentration near the Km for MPS1)

    • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific MPS1 peptide substrate)

    • Test inhibitors (this compound, CFI-402257) at various concentrations

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-32P]ATP)

    • 96- or 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO and then dilute further in kinase buffer.

    • Add the diluted inhibitors to the assay plate wells.

    • Add the MPS1 enzyme to the wells containing the inhibitors and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Crystal Violet Method)

This protocol describes a common method to assess the effect of MPS1 inhibitors on cancer cell proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HeLa, HCT116)

    • Complete cell culture medium

    • Test inhibitors (this compound, CFI-402257) at various concentrations

    • 96-well cell culture plates

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

    • Solubilization solution (e.g., 10% acetic acid)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • After incubation, gently wash the cells with PBS.

    • Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.

    • Wash the fixed cells with water to remove the fixative.

    • Stain the cells with the crystal violet solution for 20-30 minutes at room temperature.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet by adding the solubilization solution to each well and incubating on a shaker for 15-20 minutes.

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50/GI50 value by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

MPS1 Signaling Pathway and Inhibition

MPS1_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Kinetochore Unattached Kinetochore MPS1_active Active MPS1 Kinetochore->MPS1_active recruits & activates SAC Spindle Assembly Checkpoint (SAC) MPS1_active->SAC activates MPS1_inactive Inactive MPS1 Anaphase Anaphase SAC->Anaphase inhibits This compound This compound This compound->MPS1_active CFI_402257 CFI-402257 CFI_402257->MPS1_active SAC_inactive Inactive SAC MPS1_inactive->SAC_inactive fails to activate Premature_Anaphase Premature Anaphase SAC_inactive->Premature_Anaphase allows Aneuploidy Aneuploidy & Cell Death Premature_Anaphase->Aneuploidy

Caption: MPS1 signaling in mitosis and its inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_prep Prepare Serial Dilutions of Inhibitor Add_inhibitor Add Inhibitor to Cells Inhibitor_prep->Add_inhibitor Cell_seeding Seed Cells in 96-well Plate Cell_seeding->Add_inhibitor Incubate Incubate for 72h Add_inhibitor->Incubate Fix_stain Fix and Stain with Crystal Violet Incubate->Fix_stain Solubilize Solubilize Stain Fix_stain->Solubilize Read_absorbance Read Absorbance (570-590 nm) Solubilize->Read_absorbance Calculate_viability Calculate % Viability Read_absorbance->Calculate_viability Plot_curve Plot Dose-Response Curve Calculate_viability->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50

Caption: Workflow for cell proliferation IC50 determination.

References

A Comparative Analysis of Empesertib and Reversine on Mitotic Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of Empesertib and Reversine on mitosis. The information presented is collated from various experimental sources to aid in the selection of the appropriate small molecule inhibitor for research and therapeutic development.

Introduction

Mitosis is a critical cellular process, and its dysregulation is a hallmark of cancer. Small molecule inhibitors targeting mitotic kinases have emerged as promising anti-cancer agents. This guide focuses on two such inhibitors: this compound, a highly selective Monopolar Spindle 1 (Mps1) kinase inhibitor, and Reversine, a multi-kinase inhibitor with activity against Mps1 and Aurora kinases. Understanding their distinct mechanisms and effects is crucial for their effective application in research and clinical settings.

Mechanism of Action and Kinase Selectivity

This compound is a potent and highly selective inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. By inhibiting Mps1, this compound abrogates the SAC, leading to premature mitotic exit, chromosome missegregation, and ultimately, cell death in cancer cells.[1][3]

Reversine also inhibits Mps1 but exhibits a broader kinase inhibitory profile, notably targeting Aurora kinases A and B, which are themselves crucial regulators of mitosis.[4][5][6][7] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[8][9][10] This multi-targeted nature of Reversine results in a more complex array of mitotic effects compared to the highly selective action of this compound.[5][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Reversine based on available experimental evidence.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50ATP ConcentrationNotes
This compound Mps1< 1 nM[12][13][14]1 µM / 2 mMHighly potent and selective inhibitor.
JNK2>50% inhibition @ 1 µMNot specifiedMinimal off-target effects on a panel of 230 kinases.[15]
JNK3>50% inhibition @ 1 µMNot specified[15]
Reversine Mps1 (full-length)2.8 nM[16][17][18]50 µMPotent Mps1 inhibitor.
Mps1 (kinase domain)6 nM[16][17][18]50 µM
Aurora A876 nM[6][18]Not specifiedAlso inhibits Aurora kinases, but with lower potency compared to Mps1.
Aurora B98.5 nM[18]50 µM
Aurora A/B/C400-500 nM[4]Not specified

Table 2: Cellular Effects and Potency

CompoundEffectCell LineIC50 / ConcentrationNotes
This compound Inhibition of cell proliferationHeLa< 400 nM[13][14]Induces mitotic breakthrough and cell death.
Reversine Inhibition of cell proliferationCholangiocarcinoma cell lines0.62–10 µM[11]Induces G2/M arrest, apoptosis, and autophagy.
Override of Spindle Assembly CheckpointHeLa1.0 µMComplete override in the presence of nocodazole.[18]
Induction of Chromosome MissegregationU2OS200-300 nMSignificantly increases chromosome instability.[1]
Cytokinesis FailureHCT116>2-5 µM[18]Observed at higher concentrations, likely due to Aurora B inhibition.

Effects on Mitosis: A Comparative Overview

This compound:

Due to its high selectivity for Mps1, the primary mitotic effect of this compound is the inactivation of the spindle assembly checkpoint.[1][3] This leads to:

  • Accelerated Mitosis: Cells treated with this compound progress through mitosis more rapidly, often bypassing the metaphase-to-anaphase checkpoint even in the presence of spindle poisons.[1][19]

  • Chromosome Missegregation: The premature separation of sister chromatids results in aneuploidy and chromosomal instability.[1][3]

  • Mitotic Catastrophe and Apoptosis: The severe genomic instability ultimately triggers programmed cell death.[3]

Reversine:

The broader kinase inhibitory profile of Reversine results in a wider range of mitotic perturbations:

  • G2/M Arrest: At certain concentrations, Reversine can induce a cell cycle arrest at the G2/M transition.[11]

  • Spindle Assembly Checkpoint Override: Similar to this compound, Reversine can override the SAC, leading to premature anaphase onset.[18]

  • Cytokinesis Failure: Inhibition of Aurora B by Reversine can lead to defects in the final stage of cell division, resulting in the formation of polyploid cells.[17][18]

  • Induction of Apoptosis and Autophagy: Reversine treatment can trigger multiple cell death pathways.[11]

Experimental Protocols

1. In Vitro Mps1 Kinase Assay (Adapted for this compound)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.

  • Materials:

    • Recombinant human Mps1 kinase

    • Biotinylated peptide substrate (e.g., PWDPDDADITEILG)[13]

    • ATP

    • Assay Buffer (e.g., 25 mM HEPES pH 7.7, 10 mM MgCl₂, 2 mM DTT, 0.1 mM sodium-ortho-vanadate, 0.05% BSA, 0.001% Pluronic F-127)

    • This compound (or Reversine) serially diluted in DMSO

    • HTRF detection reagents (e.g., Streptavidin-XLent and anti-phospho(Ser/Thr)-Europium-antibody)

    • 384-well low volume microtiter plates

  • Procedure:

    • Add 50 nL of the test compound solution in DMSO to the wells of a 384-well plate.

    • Add 2 µL of Mps1 kinase solution in assay buffer and incubate for 15 minutes at 22°C.

    • Start the kinase reaction by adding 3 µL of a solution containing ATP and the peptide substrate in assay buffer.

    • Incubate for 60 minutes at 22°C.

    • Stop the reaction by adding 3 µL of HTRF detection reagent solution.

    • Read the HTRF signal on a compatible plate reader.

    • Calculate IC50 values using a four-parameter logistic fit.[13]

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

  • Materials:

    • Cells treated with this compound, Reversine, or vehicle control (DMSO)

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • PI staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[20]

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing to prevent clumping. Fix overnight at 4°C.[21]

    • Centrifuge the fixed cells and discard the ethanol.

    • Resuspend the cell pellet in 1 ml of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[21]

    • Analyze the samples on a flow cytometer, collecting data on a linear scale for the DNA content channel.[20]

    • Use appropriate software to model the cell cycle distribution (G0/G1, S, G2/M phases).

3. Western Blotting for Mitotic Proteins

This protocol allows for the detection of changes in the expression or phosphorylation status of key mitotic proteins.

  • Materials:

    • Cell lysates from treated and control cells

    • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Mps1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare cell lysates and determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[22][23]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane again with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Mitotic_Checkpoint_and_Inhibitor_Action cluster_Mitosis Mitotic Progression cluster_SAC Spindle Assembly Checkpoint cluster_Inhibitors Inhibitor Effects Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase APC/C Activation Cytokinesis Cytokinesis Anaphase->Cytokinesis Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 activates SAC_Proteins SAC Proteins (Mad2, BubR1) Mps1->SAC_Proteins recruits & activates APC/C_Inhibition APC/C Inhibition SAC_Proteins->APC/C_Inhibition APC/C_Inhibition->Metaphase maintains arrest This compound This compound This compound->Mps1 inhibits Reversine Reversine Reversine->Mps1 inhibits Aurora_Kinases Aurora Kinases Reversine->Aurora_Kinases inhibits

Caption: Signaling pathway of the Spindle Assembly Checkpoint and the points of intervention for this compound and Reversine.

Experimental_Workflow_Cell_Cycle Cell_Culture Seed Cells Treatment Treat with this compound, Reversine, or DMSO Cell_Culture->Treatment Harvest Harvest and Fix Cells (70% Ethanol) Treatment->Harvest Staining Stain with Propidium Iodide and RNase A Harvest->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Analysis Analyze Cell Cycle Distribution (G1, S, G2/M) Flow_Cytometry->Analysis

Caption: Experimental workflow for analyzing cell cycle distribution following treatment with mitotic inhibitors.

Conclusion

This compound and Reversine are both valuable tools for studying and targeting mitotic processes. This compound, with its high potency and selectivity for Mps1, offers a precise means to investigate the consequences of spindle assembly checkpoint abrogation. Its targeted mechanism of action makes it an attractive candidate for clinical development, particularly in combination with other anti-cancer agents.

Reversine, while also a potent Mps1 inhibitor, has a broader spectrum of activity that includes Aurora kinases. This makes it a useful tool for studying the interplay between different mitotic regulatory pathways. However, its multi-targeted nature may lead to more complex cellular phenotypes and potential off-target effects, which should be considered when interpreting experimental results.

The choice between this compound and Reversine will ultimately depend on the specific research question or therapeutic goal. For studies requiring specific inhibition of the Mps1-mediated spindle assembly checkpoint, this compound is the superior choice. For broader investigations into mitotic dysregulation or for applications where targeting multiple mitotic kinases may be advantageous, Reversine remains a relevant and widely used compound.

References

Empesertib's Synergistic Potential with DNA Damage Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Empesertib (also known as BAY 1161909) is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] By inhibiting Mps1, this compound disrupts normal mitotic progression, leading to chromosomal missegregation and ultimately, cancer cell death.[1] While this compound has shown modest activity as a monotherapy in preclinical models, its true potential may lie in combination with agents that induce DNA damage, thereby creating a synthetic lethal scenario in cancer cells. This guide provides a comprehensive comparison of the synergistic effects of this compound with various DNA damage agents, supported by available experimental data.

Overview of Synergistic Interactions

The primary mechanism by which this compound is thought to synergize with DNA damage agents is through the abrogation of the G2/M checkpoint. Cells with DNA damage typically arrest at this checkpoint to allow for DNA repair before proceeding into mitosis. By inhibiting Mps1, this compound forces these cells to enter mitosis prematurely with damaged DNA, leading to mitotic catastrophe and apoptosis.

While direct preclinical data on the combination of this compound with classical DNA-damaging agents like cisplatin and doxorubicin, or with PARP inhibitors, is limited in the public domain, significant synergistic effects have been observed with agents that induce mitotic stress and with radiotherapy.

Synergistic Effects with Microtubule-Targeting Agents (Taxanes)

The most well-documented synergistic interactions of Mps1 inhibitors, including this compound, are with taxanes such as paclitaxel and docetaxel. Although not direct DNA damaging agents, taxanes disrupt microtubule dynamics, leading to mitotic arrest and can indirectly cause DNA damage. The combination of an Mps1 inhibitor with a taxane creates a powerful two-pronged attack on mitotic progression.

A preclinical study demonstrated that the combination of the Mps1 inhibitor Cpd-5 with docetaxel in mice with BRCA1-/-;TP53-/- mammary tumors resulted in enhanced tumor cell death.[2] This was associated with a significant increase in multipolar anaphases and aberrant nuclear morphologies.[2] Furthermore, in triple-negative breast cancer (TNBC) xenografts, the combination of BAY 1161909 (this compound) and paclitaxel led to complete tumor remission.[3]

Table 1: Preclinical and Clinical Data of Mps1 Inhibitors with Taxanes

CombinationCancer ModelKey FindingsReference
Cpd-5 + DocetaxelBRCA1-/-;TP53-/- Mammary Tumors (in vivo)Increased multipolar anaphases, enhanced apoptosis.[2]
BAY 1161909 + PaclitaxelTNBC Xenografts (in vivo)Full tumor remission.[3]
BAY 1217389 + PaclitaxelSolid Tumors (Phase I Clinical Trial)Combination showed synergism, even in paclitaxel-resistant settings.[4]
Experimental Protocols

In Vivo Xenograft Studies:

  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231 for TNBC).

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID).

  • Drug Administration: this compound (or other Mps1 inhibitor) administered orally, and paclitaxel administered intravenously at clinically relevant doses and schedules.

  • Tumor Growth Measurement: Tumor volume measured regularly using calipers.

  • Endpoint Analysis: Tumors excised at the end of the study for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Signaling Pathway and Experimental Workflow

The synergy between this compound and taxanes can be visualized through the following pathway and workflow diagrams.

Synergy_Taxane cluster_0 Taxane Action cluster_1 This compound Action Taxane Taxane Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Premature_Mitotic_Entry Premature Mitotic Entry with Unaligned Chromosomes Mitotic_Arrest->Premature_Mitotic_Entry Synergy This compound This compound Mps1_Inhibition Mps1 Inhibition This compound->Mps1_Inhibition SAC_Abrogation Spindle Assembly Checkpoint Abrogation Mps1_Inhibition->SAC_Abrogation SAC_Abrogation->Premature_Mitotic_Entry Synergy Chromosomal_Missegregation Chromosomal Missegregation Premature_Mitotic_Entry->Chromosomal_Missegregation Mitotic_Catastrophe Mitotic Catastrophe Chromosomal_Missegregation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Synergistic pathway of this compound and Taxanes.

Workflow_Xenograft Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle, This compound, Paclitaxel, or Combination Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Histology, IHC Monitoring->Endpoint

Caption: In vivo xenograft experimental workflow.

Synergistic Effects with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment that induces DNA double-strand breaks. Preclinical evidence suggests that inhibiting Mps1 can enhance the sensitivity of cancer cells to radiation. A study in syngeneic murine models of TNBC demonstrated that TTK inhibition radiosensitizes these tumors.[5] The combination of a TTK inhibitor and radiotherapy was also found to modulate the tumor immune microenvironment by potentiating type I interferon (T1IFN) signaling, suggesting a potential for inducing anti-tumoral immunity.[5]

Table 2: Preclinical Data of TTK Inhibitors with Radiotherapy

CombinationCancer ModelKey FindingsReference
TTK Inhibitor + RadiotherapySyngeneic Murine TNBC ModelsRadiosensitization, increased micronuclei and aneuploidy, potentiation of T1IFN signaling.[5]
Experimental Protocols

In Vitro Clonogenic Survival Assay:

  • Cell Lines: Human cancer cell lines (e.g., TNBC lines).

  • Treatment: Cells treated with this compound for a defined period before or after irradiation.

  • Irradiation: Cells irradiated with varying doses of ionizing radiation.

  • Colony Formation: Cells seeded at low density and allowed to form colonies for 10-14 days.

  • Analysis: Colonies are stained and counted to determine the surviving fraction at each radiation dose.

Logical Relationship Diagram

Synergy_Radiotherapy Radiotherapy Radiotherapy DNA_DSBs DNA Double-Strand Breaks Radiotherapy->DNA_DSBs G2_M_Arrest G2/M Checkpoint Arrest DNA_DSBs->G2_M_Arrest DNA_Repair DNA Repair G2_M_Arrest->DNA_Repair Mitotic_Entry_Damaged_DNA Forced Mitotic Entry with Damaged DNA G2_M_Arrest->Mitotic_Entry_Damaged_DNA Blocked by this compound This compound This compound Mps1_Inhibition Mps1 Inhibition This compound->Mps1_Inhibition SAC_Abrogation SAC Abrogation Mps1_Inhibition->SAC_Abrogation SAC_Abrogation->Mitotic_Entry_Damaged_DNA Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Entry_Damaged_DNA->Mitotic_Catastrophe Cell_Death Enhanced Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Logical relationship of this compound and Radiotherapy synergy.

Potential Synergies with Other DNA Damage Agents

While direct experimental evidence is lacking for the combination of this compound with classical DNA damaging agents like cisplatin and doxorubicin, or with PARP inhibitors, a strong mechanistic rationale for synergy exists.

  • Cisplatin and Doxorubicin: These agents induce DNA adducts and double-strand breaks, respectively, leading to G2/M arrest. Similar to radiotherapy, this compound could force cells treated with these agents into mitosis with unrepaired DNA, leading to enhanced cytotoxicity.

  • PARP Inhibitors: PARP inhibitors block the repair of single-strand DNA breaks, which can lead to the formation of double-strand breaks during DNA replication. In cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations), this leads to synthetic lethality. Combining a PARP inhibitor with this compound could potentially broaden the utility of PARP inhibitors to tumors without inherent homologous recombination deficiencies by preventing the G2/M arrest that allows for alternative repair pathways to function.

Further preclinical studies are warranted to explore these potential synergistic combinations and to generate the quantitative data necessary to guide clinical development.

Conclusion

This compound, a potent Mps1 inhibitor, demonstrates significant synergistic anti-tumor activity when combined with agents that induce mitotic stress, such as taxanes, and with radiotherapy. The underlying mechanism involves the abrogation of the spindle assembly checkpoint, forcing cancer cells with damaged DNA into a lethal mitotic catastrophe. While the synergistic potential of this compound with classical DNA damaging agents and PARP inhibitors is mechanistically plausible, further preclinical investigation is required to validate these combinations and to define optimal therapeutic strategies. The continued exploration of this compound in combination therapies holds promise for improving outcomes for patients with various malignancies.

References

Empesertib in Combination with Targeted Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical and preclinical data available for the Monopolar Spindle 1 (Mps1) kinase inhibitor, empesertib, in combination with other cancer therapies. Due to the limited clinical trial data for this compound with other targeted agents, this guide also includes data from other Mps1 inhibitors to provide a broader context for potential combination strategies.

This compound (BAY 1161909) is a potent and selective inhibitor of Mps1 kinase (also known as TTK), a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the proper segregation of chromosomes during mitosis, and its inhibition in cancer cells, which often exhibit chromosomal instability, can lead to mitotic catastrophe and cell death.[2] Mps1 is overexpressed in various tumor types, making it an attractive target for cancer therapy.[3]

Clinical Trial Data: this compound in Combination with Paclitaxel

To date, the primary clinical investigation of this compound in a combination setting has been a Phase 1 trial with the chemotherapeutic agent paclitaxel (NCT02138812). This trial has been terminated, and full results have not been published. However, the available information on the study protocol provides insight into the clinical application of this compound.

Experimental Protocol: NCT02138812

The main objective of this open-label, dose-escalation study was to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of oral this compound in combination with weekly intravenous paclitaxel in patients with advanced malignancies.[1][4]

  • Patient Population: Adult patients (≥18 years) with advanced, histologically or cytologically confirmed solid tumors that were refractory to standard therapy or for which no standard therapy was available.[1][4]

  • Dosing Regimen:

    • Cycle 1 (14 days): this compound administered as a single agent orally, twice daily, on a 2 days on/5 days off schedule.[1]

    • Cycle 2 onwards (28-day cycles): this compound continued on the 2 days on/5 days off schedule in combination with weekly intravenous paclitaxel administered on days 1, 8, and 15.[1]

  • Primary Outcome Measures:

    • Incidence of dose-limiting toxicities (DLTs).[4]

    • Determination of MTD.[4]

    • Number of patients with adverse events.[4]

Preclinical Data: this compound in Combination with Radiotherapy

Preclinical studies have explored the potential of this compound to sensitize cancer cells to other treatment modalities. One such study investigated its combination with radiotherapy in syngeneic models of triple-negative breast cancer (TNBC).

Key Findings and Experimental Protocol
  • Synergistic Effect: The combination of this compound and radiotherapy was shown to enhance tumor cell killing.[5]

  • Mechanism: TTK inhibition by this compound radiosensitizes TNBC models, increases the formation of micronuclei and aneuploidy, and alters the tumor immune microenvironment by potentiating type I interferon (T1IFN) signaling.[5]

  • Experimental Workflow:

    • Syngeneic murine models of TNBC were established.

    • Tumor-bearing mice were treated with this compound, radiotherapy, or a combination of both.

    • Tumor growth inhibition was monitored and compared across treatment groups.

    • Mechanistic studies were performed to assess changes in the tumor microenvironment, including T1IFN signaling.

Comparative Analysis with Other Mps1 Inhibitors

Given the sparse clinical data for this compound in combination with targeted therapies, examining other Mps1 inhibitors can provide valuable insights into the potential of this drug class.

InhibitorCombination AgentCancer TypeStudy PhaseKey Efficacy Findings
This compound RadiotherapyTriple-Negative Breast Cancer (TNBC)PreclinicalEnhanced radiosensitivity and potentiated anti-tumoral immunity.[5]
Luvixasertib (CFI-402257) FulvestrantER+/HER2- Advanced Breast CancerPhase 1/2 (NCT05251714)Ongoing study to evaluate safety and efficacy.[6][7]
Luvixasertib (CFI-402257) Duvelisib (PI3K inhibitor)T-Cell LymphomaPreclinicalExerted synergistic anti-tumor effects.[8]
MPS1-IN-3 VincristineGlioblastomaPreclinicalIncreased aneuploidy, augmented cell death, and prolonged survival in orthotopic mouse models.[9][10]
CCT289346 PaclitaxelVarious Solid TumorsPhase 1 (NCT03328494)8 partial responses out of 35 evaluable patients in four different tumor types.[11]

Signaling Pathways and Experimental Workflows

Mps1/TTK Signaling Pathway in Mitosis

The following diagram illustrates the central role of Mps1/TTK in the spindle assembly checkpoint (SAC), which is crucial for accurate chromosome segregation during mitosis. Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and cell death in cancer cells.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_drug_action Therapeutic Intervention cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase requires Cohesin cleavage Telophase Telophase Anaphase->Telophase Mps1 Mps1 (TTK) MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC promotes assembly Mitotic_Catastrophe Mitotic Catastrophe & Aneuploidy Kinetochore Unattached Kinetochore Kinetochore->Mps1 activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Separase Separase APC_C->Separase inhibits APC_C->Mitotic_Catastrophe Premature activation leads to Cohesin Cohesin Separase->Cohesin cleaves This compound This compound This compound->Mps1 inhibits Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Mps1/TTK signaling in the spindle assembly checkpoint.

Preclinical Experimental Workflow for Combination Therapy

The diagram below outlines a typical workflow for a preclinical study evaluating an Mps1 inhibitor in combination with another therapeutic agent.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanistic Mechanistic Studies Cell_Lines Select Cancer Cell Lines Treatment Treat with Mps1i, Agent B, or Combination Cell_Lines->Treatment Viability_Assay Cell Viability Assays (e.g., MTT, CTG) Treatment->Viability_Assay Synergy_Analysis Analyze for Synergy (e.g., Bliss, HSA) Viability_Assay->Synergy_Analysis Xenograft Establish Tumor Xenografts in Mice Synergy_Analysis->Xenograft Promising results lead to Animal_Treatment Treat Mice with Mps1i, Agent B, or Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Animal_Treatment->Tumor_Measurement Efficacy_Endpoint Determine Efficacy (e.g., TGI) Tumor_Measurement->Efficacy_Endpoint Tissue_Harvest Harvest Tumors Efficacy_Endpoint->Tissue_Harvest At study end Western_Blot Western Blot (e.g., p-Histone H3) Tissue_Harvest->Western_Blot IHC Immunohistochemistry (e.g., Ki67, TUNEL) Tissue_Harvest->IHC FACS FACS Analysis (Cell Cycle, Apoptosis) Tissue_Harvest->FACS

References

Safety Operating Guide

Navigating the Safe Disposal of Empesertib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Empesertib (BAY 1161909) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also builds a foundation of trust and reliability in experimental practices. This guide provides essential safety and logistical information for the proper disposal of this compound, a potent Mps1 kinase inhibitor.

Core Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar chemical compounds recommends a comprehensive approach to safety.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments should be worn.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Face Protection: In cases of potential splashing, a face shield is recommended.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]

  • Ingestion: Rinse the mouth with water.[1]

Contaminated clothing should be removed and washed before reuse.[1]

Quantitative Safety and Handling Data Summary

While specific quantitative disposal data for this compound is not publicly available, the following table summarizes key handling and storage information derived from supplier data sheets.

ParameterValueSource
Purity 99.22%MedchemExpress[2]
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 yearMedchemExpress[2]
Appearance SolidMedchemExpress[2]
Solubility (in DMSO) 10 mM * 1 mLMedchemExpress[2]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound, as with other potent kinase inhibitors, must comply with local, regional, and national regulations for hazardous waste.[3][4] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[4]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, plates), and contaminated PPE.
  • Segregate this compound waste from non-hazardous laboratory waste.

2. Containment of Solid Waste:

  • Place solid this compound waste, including contaminated consumables, into a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container should be marked with "Hazardous Waste" and the chemical name "this compound."

3. Management of Liquid Waste:

  • Collect liquid waste containing this compound in a sealed, shatter-resistant, and appropriately labeled container.
  • Do not mix with other chemical waste streams unless compatibility has been confirmed.
  • For spills, absorb the liquid with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material as solid hazardous waste.[1]

4. Decontamination:

  • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol or another suitable solvent.[1]
  • Dispose of the cleaning materials as hazardous waste.

5. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
  • Ensure the storage area is locked up to prevent unauthorized access.[1]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
  • Ensure all documentation and labeling are complete and accurate according to regulatory requirements.

Experimental Protocols: Handling and Solution Preparation

While disposal protocols are procedural, the following experimental handling protocols are provided to ensure safety during the use of this compound, which in turn minimizes disposal risks.

Preparation of a 10 mM Stock Solution in DMSO:

  • Ensure you are working in a well-ventilated area and wearing the appropriate PPE.

  • Weigh the required amount of solid this compound.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C as recommended.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

EmpesertibDisposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, supernatants) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill contain_solid Place in Labeled, Sealed Hazardous Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled, Sealed Shatter-Resistant Container liquid_waste->contain_liquid absorb_spill Absorb with Inert Material spill->absorb_spill store Store in Designated, Secure, Ventilated Area contain_solid->store contain_liquid->store absorb_spill->contain_solid dispose Arrange for Disposal by Licensed Waste Management store->dispose end End: Disposal Complete dispose->end

Caption: this compound Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Empesertib
Reactant of Route 2
Reactant of Route 2
Empesertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.